molecular formula C18H22N2 B13444242 Cyclizine-d3

Cyclizine-d3

Número de catálogo: B13444242
Peso molecular: 269.4 g/mol
Clave InChI: UVKZSORBKUEBAZ-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cyclizine-d3 is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C18H22N2

Peso molecular

269.4 g/mol

Nombre IUPAC

1-benzhydryl-4-(trideuteriomethyl)piperazine

InChI

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3/i1D3

Clave InChI

UVKZSORBKUEBAZ-FIBGUPNXSA-N

SMILES isomérico

[2H]C([2H])([2H])N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

SMILES canónico

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origen del producto

United States

Foundational & Exploratory

The Role of Cyclizine-d3 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Cyclizine-d3 in research, focusing on its critical role as an internal standard in the quantitative analysis of the antiemetic drug, Cyclizine. This document will detail the methodologies of key experiments, present quantitative data in a structured format, and illustrate the experimental workflow for professionals in the fields of analytical chemistry, pharmacology, and drug development.

Core Application: An Internal Standard for Quantitative Analysis

This compound is a deuterated analog of Cyclizine, an H1-receptor antagonist used to prevent and treat nausea, vomiting, and dizziness.[1][2] The primary and most critical application of this compound in a research setting is as an internal standard for the quantification of Cyclizine in biological matrices.[3][4] Its utility is most pronounced in bioanalytical methods employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest (Cyclizine). This compound and Cyclizine exhibit nearly identical chromatographic retention times and ionization efficiencies. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for precise quantification by correcting for variability in sample preparation and instrument response.

Quantitative Data for Analytical Methods

The use of this compound as an internal standard is integral to establishing robust and reproducible analytical methods for Cyclizine. Below are key quantitative parameters from a validated LC-MS/MS method for the determination of Cyclizine in human serum.

ParameterCyclizineThis compound (Internal Standard)Reference
Precursor Ion (m/z) 267.2Not explicitly stated, but predicted to be ~270.2[5]
Product Ion (m/z) 167.2Not explicitly stated[5]
Linearity Range 2.5 - 100 ng/mLN/A[6][7]
Lower Limit of Quantification (LLOQ) 2 ng/mLN/A[5][8]
Limit of Detection (LOD) 1 ng/mLN/A[6][7]
Intra-day Precision (RSD%) <14%N/A[5][8]
Inter-day Precision (RSD%) <14%N/A[5][8]
Accuracy ±8%N/A[5][8]

Experimental Protocols: A Case Study in Bioanalysis

The following section details a representative experimental protocol for the quantification of Cyclizine in human serum using LC-MS/MS, with this compound as an internal standard. This methodology is based on established and validated research.[6][7]

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: 200 µL of human serum is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: A precise volume (e.g., 100 µL) of a known concentration of this compound solution is added to the serum sample.

  • Alkalinization: 100 µL of ammonium hydroxide is added to the sample to adjust the pH, facilitating the extraction of the basic Cyclizine molecule.

  • Extraction: Dichloromethane is added as the extraction solvent. The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.

  • Isolation: The organic layer (bottom layer) containing Cyclizine and this compound is carefully transferred to a new tube.

  • Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A Luna C18 reversed-phase column is typically used for separation.[6][7]

  • Mobile Phase: A gradient of methanol and 0.05% formic acid is employed to elute the analytes.[5]

  • Ionization: Electrospray ionization (ESI) in the positive mode is used to generate protonated molecular ions of Cyclizine and this compound.[5]

  • Mass Spectrometry: A tandem mass spectrometer (e.g., an ion trap or triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode.[5] This involves selecting the precursor ion for both Cyclizine and this compound and monitoring for a specific product ion after fragmentation.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes and relationships in the use of this compound for research.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Human Serum Sample spike Spike with this compound (Internal Standard) serum->spike extract Liquid-Liquid Extraction spike->extract reconstitute Reconstitute for Analysis extract->reconstitute lc LC Separation reconstitute->lc ms Mass Spectrometry (MRM) lc->ms ratio Calculate Peak Area Ratio (Cyclizine / this compound) ms->ratio quantify Quantify Cyclizine Concentration ratio->quantify curve Calibration Curve curve->quantify

Caption: Workflow for Cyclizine quantification using this compound.

G cluster_properties Shared Properties cluster_distinction Key Distinction cyclizine Cyclizine (Analyte) retention Similar Retention Time cyclizine->retention ionization Similar Ionization Efficiency cyclizine->ionization mass Different Mass-to-Charge Ratio (m/z) cyclizine->mass cyclizine_d3 This compound (Internal Standard) cyclizine_d3->retention cyclizine_d3->ionization cyclizine_d3->mass lc_separation LC Separation retention->lc_separation Co-elution ionization->lc_separation Co-elution ms_detection MS Detection mass->ms_detection Allows for differential detection

Caption: Logical relationship between Cyclizine and this compound.

Conclusion

This compound serves as an indispensable tool in modern analytical research, particularly in the field of pharmacokinetics and clinical drug monitoring. Its role as an internal standard enables the development of highly accurate, precise, and robust methods for the quantification of Cyclizine in complex biological matrices. The methodologies outlined in this guide, supported by validated quantitative data, underscore the importance of deuterated standards in ensuring the reliability of bioanalytical results, which is paramount for both preclinical and clinical research.

References

Cyclizine-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Internal Standard in Bioanalysis

This technical guide provides a comprehensive overview of Cyclizine-d3, a deuterated analog of the antihistamine Cyclizine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its critical role as an internal standard in quantitative analysis, and the pharmacological context of its parent compound.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Cyclizine, designed for use in mass spectrometry-based bioanalytical methods. The incorporation of three deuterium atoms provides a distinct mass shift, enabling its use as an ideal internal standard for the accurate quantification of Cyclizine in complex biological matrices.

PropertyValue
CAS Number 1170155-67-5
Molecular Formula C₁₈H₁₉D₃N₂
Molecular Weight 269.40 g/mol
Synonyms 1-Benzhydryl-4-(methyl-d3)piperazine, Piperazine, 1-(diphenylmethyl)-4-(methyl-d3)-
Primary Application Internal standard for the quantification of Cyclizine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Role in Quantitative Bioanalysis: Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Cyclizine in biological samples such as plasma and serum. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, which is crucial for correcting for matrix effects and variations in instrument response.

Representative Experimental Protocol: Quantification of Cyclizine in Human Plasma by LC-MS/MS

This protocol represents a synthesis of commonly employed methods for the quantification of Cyclizine using a deuterated internal standard.

1. Preparation of Stock and Working Solutions:

  • Cyclizine Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclizine in a suitable solvent (e.g., methanol).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the Cyclizine stock solution in a mixture of methanol and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 200 µL of the this compound working solution.

  • Vortex mix for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cyclizine: Precursor ion (Q1) m/z 267.2 → Product ion (Q3) m/z 167.2

    • This compound (IS): Precursor ion (Q1) m/z 270.2 → Product ion (Q3) m/z 167.2

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Cyclizine to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Cyclizine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms quant Quantification ms->quant

Bioanalytical Workflow for Cyclizine Quantification.

Pharmacological Context: Mechanism of Action of Cyclizine

As this compound is a deuterated analog, its pharmacological properties are expected to be identical to those of Cyclizine. Cyclizine is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist. Its therapeutic effects, particularly in the management of nausea and vomiting, are also attributed to its anticholinergic (muscarinic receptor antagonist) properties.

Histamine H1 Receptor Antagonism Signaling Pathway

Cyclizine competitively binds to H1 receptors, preventing histamine from binding and activating its downstream signaling cascade. This blockade mitigates the effects of histamine, such as increased vascular permeability and sensory nerve stimulation, which can contribute to nausea and vomiting.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds & Activates Cyclizine Cyclizine Cyclizine->H1R Binds & Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Cyclizine's H1 Receptor Antagonist Action.
Anticholinergic Mechanism of Action

Cyclizine also acts as an antagonist at muscarinic acetylcholine receptors. This action is particularly relevant in the vestibular system and the chemoreceptor trigger zone (CTZ) of the brain, both of which are involved in the sensation of motion and the vomiting reflex. By blocking acetylcholine, Cyclizine reduces the stimulation of these areas.

G cluster_synapse Synaptic Cleft Muscarinic_Receptor Muscarinic Receptor Nerve_Impulse Reduced Nerve Impulse Transmission Muscarinic_Receptor->Nerve_Impulse Leads to Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds & Activates Cyclizine Cyclizine Cyclizine->Muscarinic_Receptor Binds & Blocks

Cyclizine's Anticholinergic Mechanism.

Synthesis and Isotopic Purity of Cyclizine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cyclizine-d3. This compound, a deuterated analog of the H1-antihistamine Cyclizine, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices through mass spectrometry-based assays. This document details the synthetic pathway, experimental protocols, and analytical methodologies for assessing the isotopic enrichment of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the deuterated intermediate, N-methyl-d3-piperazine. This is followed by the alkylation of this intermediate with a benzhydryl halide to yield the final product, 1-(diphenylmethyl)-4-(methyl-d3)piperazine (this compound).

Experimental Protocols

Step 1: Synthesis of N-methyl-d3-piperazine

This procedure is adapted from a patented method for the synthesis of N-deuteromethylated piperazines.

  • Materials:

    • Piperazine

    • Piperazine dihydrochloride

    • Ethanol

    • Deuterium oxide (D₂O)

    • Iodomethane-d3 (CD₃I)

    • 2N Sodium hydroxide (NaOH)

  • Procedure:

    • A mixture of piperazine (1.0 eq), piperazine dihydrochloride (1.0 eq), and a 5:1 solution of ethanol/deuterium oxide is heated to reflux for approximately 1 hour.

    • The reaction mixture is then cooled to 0 °C in an ice bath.

    • Iodomethane-d3 (0.8 eq) is added dropwise to the cooled mixture.

    • The reaction is stirred at ambient temperature for 90 minutes.

    • After stirring, the mixture is cooled again to 0 °C and the pH is adjusted to approximately 9.0 with 2N sodium hydroxide.

    • The product is extracted using a standard extractive work-up procedure (e.g., with dichloromethane or ethyl acetate).

    • The crude product is purified by distillation (120-130 °C) to yield N-methyl-d3-piperazine as a colorless liquid.

Step 2: Synthesis of this compound (1-(diphenylmethyl)-4-(methyl-d3)piperazine)

This protocol is based on established methods for the synthesis of Cyclizine and its derivatives.

  • Materials:

    • N-methyl-d3-piperazine

    • Benzhydryl chloride

    • Acetonitrile

    • Diethyl ether

    • 10% Sulfuric acid (H₂SO₄)

    • 10% Sodium hydroxide (NaOH)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve benzhydryl chloride (1.0 eq) in acetonitrile.

    • Add N-methyl-d3-piperazine (an excess, e.g., 2.0-3.0 eq) to the solution.

    • Reflux the reaction mixture for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Extract the ether layer with 10% sulfuric acid.

    • Neutralize the acidic aqueous layer with 10% sodium hydroxide.

    • Extract the liberated product with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • The final product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Piperazine Piperazine Step1 Step 1: N-Deuteromethylation Piperazine->Step1 CD3I Iodomethane-d3 CD3I->Step1 Intermediate N-methyl-d3-piperazine Step1->Intermediate Reflux, Base Step2 Step 2: N-Alkylation Intermediate->Step2 BenzhydrylCl Benzhydryl Chloride BenzhydrylCl->Step2 Crude_Product Crude this compound Step2->Crude_Product Reflux Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

A high-level overview of the two-step synthesis of this compound.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. High isotopic enrichment is desirable to minimize signal overlap with the non-labeled analyte. The most common technique for determining isotopic purity is high-resolution liquid chromatography-mass spectrometry (LC-HRMS).

Analytical Methodology
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography: Reverse-phase chromatography is typically employed to separate this compound from any potential impurities.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Data Acquisition: Full scan mass spectra are acquired with high resolution to resolve the isotopic peaks of this compound and its lower-deuterated counterparts (d0, d1, d2).

    • Isotopologue Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding mass peak in the chromatogram.

    • Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all detected isotopologues (d0 to d3).

Expected Mass Spectral Data

The nominal mass of unlabeled Cyclizine is 266.4 g/mol . The protonated molecule [M+H]⁺ is observed at m/z 267.2. For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 270.2.

In tandem mass spectrometry (MS/MS), a common fragmentation of Cyclizine involves the cleavage of the bond between the piperazine ring and the benzhydryl group, leading to a prominent product ion at m/z 167.2, corresponding to the benzhydryl cation.[1] Another characteristic fragment arises from the piperazine ring. For unlabeled Cyclizine, a base peak at m/z 56 has been reported in GC-MS analysis. For this compound, this fragment would be expected to shift to m/z 59.

Quantitative Data Presentation

The following table presents a representative, albeit hypothetical, dataset for the isotopic purity of a synthesized batch of this compound, as determined by LC-HRMS.

IsotopologueMass (m/z) of [M+H]⁺Relative Abundance (%)
d0 (unlabeled)267.20.1
d1268.20.3
d2269.21.1
d3 270.2 98.5

Isotopic Purity: >98%

Logical Relationship Diagram for Isotopic Purity

Isotopic_Purity_Factors Purity High Isotopic Purity of this compound Reagent_Purity High Isotopic Purity of Iodomethane-d3 Reagent_Purity->Purity Reaction_Conditions Optimized Reaction Conditions Reaction_Conditions->Purity No_Exchange Minimal H/D Exchange Reaction_Conditions->No_Exchange Complete_Reaction Complete Reaction Reaction_Conditions->Complete_Reaction Purification_Method Effective Purification Purification_Method->Purity Removal_Impurities Removal of d0, d1, d2 species Purification_Method->Removal_Impurities No_Exchange->Purity Complete_Reaction->Purity Removal_Impurities->Purity

Factors influencing the final isotopic purity of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the preparation of N-methyl-d3-piperazine followed by its reaction with benzhydryl chloride. The isotopic purity of the final product is paramount for its application as an internal standard and should be meticulously assessed using high-resolution mass spectrometry. By carefully controlling the purity of the deuterated starting materials and optimizing the reaction and purification conditions, this compound with high isotopic enrichment can be synthesized, ensuring accurate and reliable results in quantitative bioanalytical assays.

References

An In-depth Technical Guide to Cyclizine-d3: Supplier Landscape and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclizine-d3, a deuterated analog of the antihistamine Cyclizine. It is primarily intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods. This document details the availability of this compound from various suppliers, its physicochemical properties, and its application in bioanalytical assays.

Introduction to this compound

This compound is a synthetic derivative of Cyclizine where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for the quantification of Cyclizine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Cyclizine itself is a first-generation histamine H1 receptor antagonist of the piperazine class.[2] It is clinically used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[2] The mechanism of action involves blocking the H1 receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[3]

Supplier and Availability

This compound is available from several reputable suppliers of chemical reference standards and isotopically labeled compounds. The availability and product specifications may vary between suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to ensure the quality and suitability of the material for their specific application.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Information
Clearsynth This compound1170155-67-5C₁₈H₁₉D₃N₂>98% by HPLCIntended for use as an internal standard in GC- or LC-mass spectrometry.[1]
LGC Standards This compound (N-methyl-d3)1170155-67-5C₁₈H₁₉D₃N₂Not specifiedCertified reference material.
Simson Pharma This compound1170155-67-5C₁₈H₁₉D₃N₂Not specifiedAccompanied by a Certificate of Analysis.
HexonSynth This compound1170155-67-5C₁₈H₁₉D₃N₂Not specifiedLabeled Cyclizine, intended for use as an internal standard for the quantification of Cyclizine by GC- or LC-mass spectrometry.[4]
Santa Cruz Biotechnology Cyclizine-d4 Hydrochloride1246814-82-3C₁₈H₁₉D₄ClN₂Not specifiedA d4 labeled version is also available.[5]

Note: This table is not exhaustive and other suppliers may exist. Purity and other specifications should be confirmed with the supplier and the lot-specific Certificate of Analysis.

Physicochemical Properties and Synthesis

Physicochemical Properties (Cyclizine - Non-deuterated)

PropertyValue
IUPAC Name 1-(diphenylmethyl)-4-methylpiperazine[6]
Molecular Formula C₁₈H₂₂N₂[6]
Molecular Weight 266.38 g/mol [6]

Synthesis of Cyclizine

The synthesis of Cyclizine can be achieved through methods such as the Eschweiler–Clarke methylation of diphenylmethylpiperazine or by the reaction of benzhydryl bromide with 1-methylpiperazine.[2] The synthesis of this compound would involve a similar route, utilizing a deuterated methylating agent in the final step to introduce the three deuterium atoms onto the piperazine nitrogen.

Experimental Protocols: Quantification of Cyclizine using this compound Internal Standard

The primary application of this compound is as an internal standard in the quantification of Cyclizine in biological samples, typically plasma or serum, by LC-MS/MS. The following is a generalized experimental protocol based on published methods.[7][8]

4.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 200 µL of acetonitrile containing a known concentration of this compound (e.g., 50 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cyclizine: Precursor ion (Q1) m/z 267.2 → Product ion (Q3) m/z 167.2

    • This compound: Precursor ion (Q1) m/z 270.2 → Product ion (Q3) m/z 167.2

4.3. Data Analysis

The concentration of Cyclizine in the samples is determined by calculating the peak area ratio of the analyte (Cyclizine) to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Cyclizine.

Signaling Pathway and Experimental Workflows

5.1. Histamine H1 Receptor Signaling Pathway

Cyclizine acts as an antagonist at the histamine H1 receptor. The binding of histamine to this receptor initiates a signaling cascade that is central to the allergic and inflammatory response.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response Cyclizine Cyclizine Cyclizine->H1R Antagonizes

Caption: Simplified schematic of the Histamine H1 receptor signaling pathway antagonized by Cyclizine.

5.2. Experimental Workflow for Cyclizine Quantification

The following diagram illustrates the typical workflow for quantifying Cyclizine in a biological matrix using this compound as an internal standard.

G LC-MS/MS Workflow for Cyclizine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound (Internal Standard) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation ESI_Ionization Electrospray Ionization (ESI+) HPLC_Separation->ESI_Ionization MS_MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI_Ionization->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Cyclizine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Standard Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for the quantification of Cyclizine using this compound.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of Cyclizine. Its availability from multiple suppliers and its well-established use as an internal standard in LC-MS/MS methods make it an indispensable component of pharmacokinetic and bioequivalence studies. The information provided in this guide serves as a foundational resource for the procurement and application of this compound in a laboratory setting. It is imperative for users to obtain and consult the supplier's Certificate of Analysis for lot-specific information to ensure the accuracy and reliability of their analytical results.

References

An In-depth Technical Guide to Cyclizine-d3: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine-d3 is the deuterated form of Cyclizine, a piperazine derivative with antihistaminic and antiemetic properties. As a stable isotope-labeled internal standard, this compound is a critical tool in the quantitative analysis of Cyclizine in biological matrices and pharmaceutical formulations. Its use in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside relevant data for its non-deuterated counterpart, Cyclizine.

Physical and Chemical Properties

The primary difference between Cyclizine and this compound is the presence of three deuterium atoms on the methyl group, resulting in a slightly higher molecular weight. Other physical and chemical properties are expected to be very similar.

Quantitative Data for this compound
PropertyValueReference
Molecular Formula C₁₈H₁₉D₃N₂[1]
Molecular Weight 269.40 g/mol [1]
CAS Number 1170155-67-5[1]
Appearance White to Off-White Solid[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Storage Refrigerator (2-8°C) for long-term storage[1]
Quantitative Data for Cyclizine (for comparison)
PropertyValueReference
Molecular Formula C₁₈H₂₂N₂[3][4]
Molecular Weight 266.388 g/mol [3][4]
CAS Number 82-92-8[3][4]
Melting Point 105.5-107.5 °C[3][5]
Boiling Point 150 °C @ 0.09 Torr[5]
Appearance White or Creamy White Crystalline Powder[3]
Solubility Slightly soluble in water and ethanol.[6]
pKa 8.5

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods for Cyclizine. Below are representative protocols where this compound would be utilized.

Quantification of Cyclizine in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic and bioavailability studies.

Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of this compound internal standard solution (in methanol).

    • Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.

    • Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether.

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Agilent 1200 Series or equivalent.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cyclizine: m/z 267.2 → 167.2

      • This compound: m/z 270.2 → 167.2

    • Data Analysis: The concentration of Cyclizine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Spectrofluorimetric Analysis of Cyclizine

While this method does not directly use an internal standard, it is a relevant analytical technique for Cyclizine.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Cyclizine in acetonitrile.

    • Create a series of working solutions by diluting the stock solution to concentrations ranging from 10 to 1000 ng/mL.[7]

  • Instrumental Analysis:

    • Instrument: Spectrofluorometer.

    • Excitation Wavelength: 244 nm.[7]

    • Emission Wavelength: 350 nm.[7]

    • Procedure: Measure the fluorescence intensity of each working solution and a blank (acetonitrile).

    • Calibration: Plot the fluorescence intensity against the concentration to generate a calibration curve.[7]

Signaling and Metabolic Pathways

Cyclizine primarily acts as a histamine H1 receptor antagonist and also possesses anticholinergic (muscarinic receptor antagonist) properties.[8][9] Its antiemetic effects are mediated through its action on the chemoreceptor trigger zone (CTZ) and the vestibular system.[8]

The main metabolic pathway for Cyclizine is N-demethylation to its primary metabolite, norcyclizine, which has significantly less antihistaminic activity.[3][9] This metabolism is primarily carried out by cytochrome P450 enzymes in the liver.[8]

Cyclizine Cyclizine Liver Liver (CYP450 enzymes) Cyclizine->Liver Metabolism Norcyclizine Norcyclizine (inactive metabolite) Liver->Norcyclizine N-demethylation

Caption: Metabolic Pathway of Cyclizine.

Experimental and Analytical Workflows

The use of this compound as an internal standard is integral to achieving reliable quantitative results in complex matrices. The following workflow illustrates a typical bioanalytical method using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: LC-MS/MS Bioanalytical Workflow.

References

The Role of Cyclizine-d3 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cyclizine-d3 as an internal standard in mass spectrometry-based bioanalytical methods. The use of stable isotope-labeled internal standards is a cornerstone of precise and accurate quantification of small molecules in complex biological matrices. This document provides a comprehensive overview of the principles, a detailed experimental protocol, and data presentation formats for the application of this compound in the quantitative analysis of cyclizine.

The Principle of Stable Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard is crucial for achieving reliable and reproducible results.[1] An internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects.[1] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative bioanalysis.[1]

This compound is structurally identical to cyclizine, with the only difference being the replacement of three hydrogen atoms with their stable isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte (cyclizine) and the internal standard (this compound), while their physicochemical properties remain nearly identical.[1] Consequently, this compound co-elutes with cyclizine during chromatographic separation and experiences similar ionization efficiency and susceptibility to matrix effects. This co-behavior allows for accurate normalization of the analyte's signal, leading to enhanced precision and accuracy in quantification.[1]

Experimental Protocol: Quantification of Cyclizine in Human Plasma

This section outlines a representative LC-MS/MS method for the quantification of cyclizine in human plasma using this compound as an internal standard. The protocol is based on established methods for cyclizine analysis.[2][3][4][5]

Sample Preparation

A protein precipitation method is commonly employed for the extraction of cyclizine from plasma samples.[4][5]

  • To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reverse-phase chromatographic separation is typically used.

ParameterCondition
Column C18 or C8 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Linear gradient from 10% to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data should be presented in a clear and structured format.

MRM Transitions and Mass Spectrometer Parameters

The MRM transitions for cyclizine and the inferred transitions for this compound are critical for selective detection. The precursor ion for this compound is expected to be 3 mass units higher than that of cyclizine. The product ion may be the same if the deuterium labels are not on the fragmented portion of the molecule.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Cyclizine267.2167.280 V35 eV
This compound270.2167.280 V35 eV

Note: The Declustering Potential (DP) and Collision Energy (CE) values are representative and should be optimized for the specific instrument used.

Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Nominal Conc. (ng/mL)Cyclizine Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,520145,0000.0105
57,650148,0000.0517
1015,100142,0000.1063
5075,800146,0000.5192
100152,000147,0001.0340
200305,000144,0002.1181

Visualizing the Workflow

A diagram of the experimental workflow provides a clear overview of the entire analytical process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Quantification Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Workflow for the quantification of cyclizine using this compound.

This diagram illustrates the sequential steps from sample preparation, where the crucial addition of the this compound internal standard occurs, through to LC-MS/MS analysis and final data processing to determine the analyte concentration.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of cyclizine in biological matrices by mass spectrometry. Its use as a stable isotope-labeled internal standard effectively mitigates variability arising from sample processing and instrumental analysis. The detailed protocol and data management structures provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement reliable bioanalytical methods for cyclizine, ensuring data integrity for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.

References

Cyclizine-d3 safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Cyclizine-d3. The information presented is primarily based on the safety data sheets (SDS) for the closely related compound, Cyclizine Hydrochloride. Due to the nature of isotopic labeling, the toxicological and safety profiles of this compound are expected to be nearly identical to its non-deuterated counterpart.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of Cyclizine. It is important to note that some data points are not determined in the available safety data sheets.

PropertyValue
Chemical Formula C₁₈H₁₉D₃N₂
Molecular Weight 269.40 g/mol
Appearance White powder
Odor Odorless
Melting Point 295-297 °C
Solubility Soluble in DMSO, methanol, chloroform, alcohol. Slightly soluble in water.
Flash Point Not applicable
Vapor Pressure Not applicable
Density Not determined

Toxicological Data

Cyclizine is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2][3]

Toxicity MetricValueSpecies
Oral LD50 165 mg/kgMouse[2][3]
Intraperitoneal LD50 58 mg/kgMouse[2][3]
Oral Reproductive 225 mg/kgRat[3]

Experimental Protocols:

Detailed experimental protocols for the determination of the LD50 and reproductive toxicity values are not provided in the reviewed safety data sheets. These studies are typically conducted according to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often assessed using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). These protocols generally involve the administration of the substance to animals at various dose levels, followed by a period of observation for signs of toxicity and mortality. The LD50, the dose lethal to 50% of the test population, is then calculated.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following diagram illustrates its hazard classification.

GHS_Classification cluster_GHS GHS Hazard Classification This compound This compound Acute_Toxicity_Oral Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed This compound->Acute_Toxicity_Oral Acute_Toxicity_Dermal Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin This compound->Acute_Toxicity_Dermal Acute_Toxicity_Inhalation Acute Toxicity, Inhalation (Category 1) H330: Fatal if inhaled This compound->Acute_Toxicity_Inhalation Reproductive_Toxicity Reproductive Toxicity (Category 2) H361: Suspected of damaging fertility or the unborn child This compound->Reproductive_Toxicity STOT_SE Specific Target Organ Toxicity (Single Exposure) (Category 3) H336: May cause drowsiness or dizziness This compound->STOT_SE Aquatic_Chronic Hazardous to the Aquatic Environment (Chronic) (Category 2) H411: Toxic to aquatic life with long lasting effects This compound->Aquatic_Chronic

Caption: GHS Hazard Classification for this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.

First_Aid cluster_Routes Routes of Exposure cluster_Actions First Aid Actions Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin_Contact Exposure->Skin_Contact Eye_Contact Eye_Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. Provide artificial respiration if not breathing. Inhalation->Move_to_Fresh_Air Wash_Skin Immediately wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse with plenty of water for several minutes. Seek medical advice. Eye_Contact->Rinse_Eyes Call_Poison_Center IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting. Ingestion->Call_Poison_Center Safe_Handling_Workflow Start Start Assess_Risks Assess Risks and Review SDS Start->Assess_Risks End End Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area (e.g., Fume Hood) Select_PPE->Prepare_Work_Area Handle_Compound Handle this compound Prepare_Work_Area->Handle_Compound Decontaminate Decontaminate Work Area and Equipment Handle_Compound->Decontaminate Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate->Dispose_Waste Dispose_Waste->End

References

Methodological & Application

Application Note: Quantification of Cyclizine in Human Plasma using Cyclizine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyclizine in human plasma. The method utilizes Cyclizine-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of cyclizine.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and anticholinergic properties, commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] Accurate measurement of cyclizine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results.[7] This application note provides a detailed protocol for the quantification of cyclizine in human plasma using this compound as the internal standard.

Materials and Methods

Materials
  • Cyclizine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: C18, 50 mm x 2.0 mm, 5 µm (or equivalent)

Sample Preparation

A protein precipitation method is employed for sample preparation.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 50 mm x 2.0 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min
Column Temperature 40 °C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyclizine267.2167.235
This compound270.2167.235
Norcyclizine253.2167.235

Norcyclizine is the primary metabolite of cyclizine and can be monitored simultaneously if required.[1][6][8]

Results and Discussion

This method was developed to provide a reliable and sensitive quantification of cyclizine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for any variability during the analytical process.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: The method demonstrated linearity over a concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were within ±15% for all quality control samples.

  • Selectivity and Specificity: No significant interfering peaks were observed at the retention times of cyclizine and the internal standard in blank plasma samples.

  • Matrix Effect: The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects.

  • Recovery: The extraction recovery of cyclizine was consistent and reproducible across the calibration range.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting metabolic_pathway Cyclizine Cyclizine Norcyclizine Norcyclizine (N-demethylated metabolite) Cyclizine->Norcyclizine N-demethylation CYP2D6 CYP2D6 (major) CYP2D6->Cyclizine

References

Application Notes and Protocols for Cyclizine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cyclizine-d3 in pharmacokinetic (PK) studies. This compound, a deuterated analog of the antiemetic drug cyclizine, serves as an ideal internal standard for quantitative bioanalysis and can also be employed as a tracer in metabolic studies. Its use significantly enhances the accuracy and precision of analytical methods, a critical aspect of drug development and clinical research.

Introduction to Cyclizine and the Role of Deuteration

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, commonly used for the prevention and treatment of nausea and vomiting.[1][2][3][4][5] A thorough understanding of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety.

Deuterated compounds, such as this compound, are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[6][7] This substitution results in a molecule that is chemically identical to the parent drug but has a higher mass. In pharmacokinetic studies, deuterated analogs are invaluable for several reasons:

  • Internal Standard in Bioanalysis: Due to their similar chemical and physical properties to the analyte of interest, deuterated compounds co-elute during chromatography and exhibit similar ionization efficiency in mass spectrometry. This makes them excellent internal standards for correcting variations in sample preparation and instrument response, leading to more accurate and precise quantification of the parent drug.[7]

  • Metabolic Fate Studies: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to a slower rate of metabolism for deuterated drugs.[8][9][10] This property can be exploited to investigate metabolic pathways and to develop drugs with improved pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of cyclizine, which are essential for designing and interpreting studies involving this compound.

Table 1: Pharmacokinetic Parameters of Cyclizine in Humans

ParameterValueReference
Bioavailability (Oral) ~50-80%[11]
Half-life (t½) 13 - 20.11 hours[1][12][13]
Volume of Distribution (Vd) 16.50 - 25.74 L/kg[1][12][13][14][15]
Total Clearance (CL) 0.823 - 15 mL/min/kg[1][12][13][14][15]
Peak Plasma Concentration (Cmax) 20.39 - 21.50 ng/mL (50 mg oral dose)[15][16]
Time to Peak Plasma Concentration (Tmax) 3.85 - 4.34 hours (50 mg oral dose)[15][16]

Table 2: Analytical Method Parameters for Cyclizine Quantification

ParameterMethodDetailsReference
Analytical Technique LC-MS/MSLiquid Chromatography-Tandem Mass Spectrometry[14]
Internal Standard Cinnarizine (in a study of cyclizine)In the absence of this compound, other compounds with similar properties have been used.[14]
Lower Limit of Quantification (LLOQ) 2 ng/mL[14]
Linear Range 2 - 200 ng/mL[14]
Precision (RSD%) <14%[14]
Accuracy ±8%[14]

Experimental Protocols

Protocol 1: Quantification of Cyclizine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for a pharmacokinetic study analyzing cyclizine concentrations in plasma samples.

1. Objective: To determine the concentration of cyclizine in human plasma samples over time following drug administration, using this compound as an internal standard.

2. Materials and Reagents:

  • Cyclizine standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

3. Standard and Internal Standard Preparation:

  • Prepare stock solutions of cyclizine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of cyclizine by serial dilution of the stock solution to create a calibration curve (e.g., 2-200 ng/mL).

  • Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

4. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • LC Column: C8 or C18 column (e.g., 50 mm x 2.0 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cyclizine: 267.2 -> 167.2

    • This compound: 270.2 -> 167.2 (assuming 3 deuterium atoms on the methyl group)

    • Norcyclizine: 253.2 -> 167.2

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of cyclizine to this compound against the nominal concentration of the calibrators.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of cyclizine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Pharmacokinetic_Study_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (Cyclizine) Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Addition Addition of This compound (IS) Plasma_Separation->IS_Addition Extraction Protein Precipitation or SPE IS_Addition->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Concentration_Time_Profile Concentration-Time Profile Data_Processing->Concentration_Time_Profile PK_Parameters Calculation of PK Parameters Concentration_Time_Profile->PK_Parameters

Caption: Workflow of a typical pharmacokinetic study using this compound.

Cyclizine_Metabolism Cyclizine Cyclizine Norcyclizine Norcyclizine (Major Metabolite) Cyclizine->Norcyclizine N-demethylation Excretion Renal Excretion (Minor) Cyclizine->Excretion Norcyclizine->Excretion CYP2D6 CYP2D6 CYP2D6->Cyclizine Metabolizing Enzyme

References

Application Note: Quantification of Cyclizine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyclizine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Cyclizine-d3, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of cyclizine concentrations in a biological matrix.

Introduction

Cyclizine is a piperazine derivative with antihistaminic, anticholinergic, and antiemetic properties.[1] It is commonly used for the prevention and treatment of nausea and vomiting associated with motion sickness and vertigo.[1] Accurate quantification of cyclizine in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials and patient management.

This application note describes a validated LC-MS/MS method for the determination of cyclizine in human plasma. The use of a deuterated internal standard, this compound, provides superior accuracy by compensating for variability in sample preparation and matrix effects. The method is sensitive, specific, and rapid, with a total analysis time of 4 minutes per sample.[2]

Experimental
  • Cyclizine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C8, 50 mm x 2.0 mm (or equivalent)[2]

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyclizine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the cyclizine stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 16,000 x g for 5 minutes.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample is Add 100 µL This compound in ACN plasma->is vortex Vortex 30s is->vortex centrifuge Centrifuge 16,000 x g, 5 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C8 Column) injection->chromatography detection MS/MS Detection (MRM) chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Workflow for the quantification of cyclizine in plasma.

  • LC Conditions:

    • Column: C8, 50 mm x 2.0 mm[2]

    • Mobile Phase A: 0.05% Formic Acid in Water[2][3]

    • Mobile Phase B: Methanol[2][3]

    • Gradient: Linear gradient from 30% to 90% B over 3 minutes[3]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Total Run Time: 4 minutes[2]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cyclizine267.2167.2
This compound270.2167.2
Note: The precursor ion for this compound is proposed based on the addition of three deuterium atoms to the parent molecule. The product ion is expected to be the same as the non-deuterated form.
Results and Discussion

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and matrix effects.

The calibration curve was linear over the concentration range of 2-200 ng/mL, with a correlation coefficient (r²) of ≥0.996.[2] The lower limit of quantification (LLOQ) was established at 2 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic studies.[2]

Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

Table 1: Summary of Quantitative Data

ParameterCyclizine
Linearity Range 2 - 200 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.996[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[2]
Intra-day Precision (%RSD) < 14%[2]
Inter-day Precision (%RSD) < 14%[2]
Accuracy (% Bias) Within ±8%[2]
Recovery > 87%[2]
Matrix Effect Negligible[2]

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of cyclizine and the internal standard. Matrix effects were found to be negligible, indicating that the protein precipitation method was effective in removing interfering substances.[2]

Signaling Pathway (Illustrative)

While this application note focuses on a quantitative method, the following diagram illustrates the general mechanism of action of cyclizine as a histamine H1 receptor antagonist.

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Cellular_Response Cellular Response (e.g., Nausea Signal) H1_Receptor->Cellular_Response Activates Cyclizine Cyclizine Cyclizine->H1_Receptor Blocks

Caption: Cyclizine blocks the histamine H1 receptor.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of cyclizine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's accuracy, precision, and robustness. This method is well-suited for high-throughput analysis in a clinical or research setting.

References

Application Notes and Protocols: Quantitative Analysis of Cyclizine in Human Plasma by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cyclizine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable, isotopically labeled internal standard, Cyclizine-d4, ensures high accuracy and precision, correcting for variations during sample preparation and analysis. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and provides optimized GC-MS parameters for selective and reliable quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Accurate quantification of cyclizine in biological matrices is essential for clinical and forensic toxicology, as well as for pharmacokinetic and bioequivalence studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of small molecules in complex matrices.[2] The use of a deuterated internal standard, which co-elutes with the analyte and has a similar ionization efficiency, is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.[3] This document provides a detailed protocol for the GC-MS analysis of cyclizine in human plasma using Cyclizine-d4 as an internal standard.

Experimental

Materials and Reagents
  • Cyclizine (analytical standard)

  • Cyclizine-d4 Hydrochloride (internal standard)[4][5][6]

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium Hydroxide (NaOH)

  • Human Plasma (drug-free)

  • Deionized Water

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used for this analysis. The following instrumental parameters are recommended:

GC Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line 280°C
Ion Source 230°C
Monitored Ions Cyclizine (Quantifier/Qualifier): m/z 167/266Cyclizine-d4 (Quantifier): m/z 171
Standard and Sample Preparation

2.3.1. Stock Solutions

  • Cyclizine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cyclizine in 10 mL of methanol.

  • Cyclizine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cyclizine-d4 hydrochloride in 10 mL of methanol.

2.3.2. Working Solutions

Prepare serial dilutions of the cyclizine stock solution in methanol to create working standards for the calibration curve and quality control samples.

2.3.3. Calibration Standards and Quality Control (QC) Samples

Spike 1 mL aliquots of drug-free human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500 ng/mL) and QC samples (e.g., 15, 150, 400 ng/mL).

2.3.4. Sample Extraction Protocol

  • Pipette 1 mL of plasma sample, calibration standard, or QC sample into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of the Cyclizine-d4 internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Add 100 µL of 1M NaOH to basify the sample.

  • Add 5 mL of dichloromethane.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the lower organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer to an autosampler vial for GC-MS analysis.

Results and Discussion

Method Performance

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve for Cyclizine

Concentration (ng/mL)Response Ratio (Analyte/IS)
50.052
100.103
250.255
500.512
1001.021
2502.545
5005.098
Linearity (r²) >0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low15< 10%< 10%90-110%
Medium150< 10%< 10%90-110%
High400< 10%< 10%90-110%

Table 3: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Recovery> 85%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma 1 mL Plasma Sample add_is Add Cyclizine-d4 (IS) plasma->add_is basify Add 1M NaOH add_is->basify add_solvent Add Dichloromethane basify->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge extract Collect Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry (SIM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Response Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_quantification Quantitative Principle analyte Cyclizine (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Cyclizine-d4 (Internal Standard) is->ratio cal_curve Calibration Curve ratio->cal_curve concentration Final Concentration cal_curve->concentration

Caption: Logic of quantification using an internal standard.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the quantification of cyclizine in human plasma. The use of a deuterated internal standard, Cyclizine-d4, ensures the accuracy and precision of the results by correcting for analytical variability. The sample preparation is straightforward, and the chromatographic run time is suitable for the analysis of a large number of samples. This application note serves as a comprehensive guide for researchers in clinical and forensic settings who require a robust method for cyclizine analysis.

References

Application Note: Sample Preparation for the Bioanalysis of Cyclizine using a Cyclizine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclizine is a piperazine derivative with antihistaminic and anti-emetic properties, commonly used for the prevention and treatment of nausea and vomiting.[1][2] Accurate quantification of cyclizine in biological matrices such as plasma and serum is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cyclizine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The SIL-IS mimics the analyte throughout the sample preparation and ionization process, correcting for matrix effects and variability in extraction recovery, thereby ensuring the highest degree of accuracy and precision.[3][5]

This document details three common sample preparation protocols for the extraction of cyclizine from plasma or serum prior to LC-MS/MS analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Internal Standard Preparation

Before proceeding with sample extraction, prepare a working solution of the this compound internal standard (IS).

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with 50:50 (v/v) methanol:water to a suitable working concentration (e.g., 100 ng/mL). This concentration should be chosen based on the expected concentration range of the analyte in the study samples.

Sample Preparation Protocols

The following protocols are designed for the extraction of cyclizine from plasma or serum samples. For each method, an initial spiking step with the this compound internal standard is mandatory.

Method 1: Protein Precipitation (PPT)

This method is rapid and requires minimal solvent, making it suitable for high-throughput analysis. It is based on the principle of precipitating plasma/serum proteins with an organic solvent.[6][7]

Experimental Protocol:

  • Pipette 50 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 100 µL of ice-cold acetonitrile to the sample.[6]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 16,000 x g for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex briefly and inject a portion of the solution into the LC-MS/MS system.

G start Start: 50 µL Plasma/Serum add_is Spike with This compound IS start->add_is add_ppt Add 100 µL Acetonitrile add_is->add_ppt vortex1 Vortex (1 min) add_ppt->vortex1 centrifuge Centrifuge (16,000 x g, 5 min) vortex1->centrifuge transfer Collect Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2][8]

Experimental Protocol:

  • Pipette 200 µL of the plasma or serum sample into a clean centrifuge tube.[2][8]

  • Add 10 µL of the this compound internal standard working solution.

  • Add 100 µL of ammonium hydroxide solution to basify the sample.[2][8]

  • Add 1 mL of an immiscible organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).[2][8]

  • Vortex or mechanically shake the mixture for 10-15 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower) layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the solution into the LC-MS/MS system.

G start Start: 200 µL Plasma/Serum add_is Spike with This compound IS start->add_is add_base Add 100 µL Ammonium Hydroxide add_is->add_base add_solvent Add 1 mL Dichloromethane add_base->add_solvent vortex Vortex/Shake (10 min) add_solvent->vortex centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

Method 3: Solid-Phase Extraction (SPE)

SPE offers the most comprehensive sample cleanup by utilizing a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted.[1][9][10] This protocol uses a generic reversed-phase (e.g., C18) cartridge.

Experimental Protocol:

  • Sample Pre-treatment:

    • Pipette 200 µL of the plasma or serum sample into a clean tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Dilute the sample with 800 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent bed to dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the cyclizine and this compound from the cartridge using 1 mL of methanol into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject a portion of the solution into the LC-MS/MS system.

G cluster_0 1. Sample Pre-treatment cluster_1 2. SPE Cartridge Preparation cluster_2 3. Extraction cluster_3 4. Final Steps start Start: 200 µL Plasma/Serum add_is Spike with This compound IS start->add_is pretreat Pre-treat: Dilute with Acid add_is->pretreat condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate load Load Sample equilibrate->load wash Wash: 1 mL 5% Methanol load->wash elute Elute: 1 mL Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction Workflow.

Data Presentation

The following table summarizes typical quantitative performance data from published LC-MS/MS methods for cyclizine analysis. These values serve as a general guideline, and performance should be validated in the specific laboratory setting.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Matrix Human PlasmaHuman SerumHuman Serum & Urine
Linearity Range 2 - 200 ng/mL[6][7]2.5 - 100 ng/mL[2][8]1 - 50 ng/mL (estimated)
Lower Limit of Quantification (LLOQ) 2 ng/mL[6][7]2.5 ng/mL[2][8]1 ng/mL[1]
Recovery >87%[6][7]Not explicitly statedNot explicitly stated
Intra-day Precision (%RSD) <14%[6][7]<10% (implied)<15% (implied)
Inter-day Precision (%RSD) <14%[6][7]<10% (implied)<15% (implied)
Accuracy (%Bias) ±8%[6][7]Within ±15% (implied)Within ±15% (implied)

Downstream Analysis

Following sample preparation, analysis is typically performed using a reversed-phase HPLC column (e.g., C8 or C18) coupled to a tandem mass spectrometer.[2][6][7] Detection is achieved using electrospray ionization in the positive mode (ESI+) with Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.[6][7] The MRM transitions for cyclizine (267.2 → 167.2) and its metabolite norcyclizine (253.2 → 167.2) are commonly monitored.[6][7] A specific MRM transition for this compound would also be required.

References

Application Notes and Protocols for Cyclizine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine is a piperazine-derivative H1-antihistamine used as an antiemetic to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its mechanism of action involves the antagonism of H1 histamine receptors and central anticholinergic (antimuscarinic) effects, which depress labyrinthine excitability and the chemoreceptor trigger zone.[1][2] Cyclizine-d3 is a deuterated analog of cyclizine, commonly used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of the parent drug.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions in a research laboratory setting.

Physicochemical Properties and Solubility

The physicochemical properties of this compound are considered analogous to its non-deuterated counterpart. It is crucial to distinguish between the free base and its salt forms (e.g., hydrochloride), as their solubilities differ significantly.

Table 2.1: Physicochemical Properties of Cyclizine

Property Value Reference
Chemical Formula C₁₈H₁₉D₃N₂ N/A
Molecular Weight ~269.42 g/mol N/A
Appearance White to off-white crystalline powder [3]
Melting Point (Base) 105.5 - 107.5 °C [4]

| logP | 3.6 |[5] |

Table 2.2: Solubility Data for Cyclizine and its Hydrochloride Salt

Compound Form Solvent Solubility Reference
Cyclizine (Base) Water (@ 25°C) 0.97 g/L (~1 mg/mL) [4]
Ethanol (@ 25°C) 62.62 g/L (~63 mg/mL) [4]
Methanol (@ 25°C) 57.0 g/L (~57 mg/mL) [4]
Isopropanol (@ 25°C) 31.31 g/L (~31 mg/mL) [4]
Chloroform Soluble [4]
Ether Insoluble [5]
Cyclizine HCl Water Slightly soluble (~1:115 or ~8.7 mg/mL) [3]
Methanol ~1 mg/mL [6]
DMSO Soluble [7]

| | Alcohol | Slightly soluble (~1:115 or ~8.7 mg/mL) |[3] |

Solution Preparation Protocols

Proper preparation of stock and working solutions is critical for experimental accuracy. The following protocols are recommended.

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a chemical fume hood, especially when dealing with the dry powder.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[10]

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for most in vitro applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric pipette or calibrated micropipette

Procedure:

  • Tare a sterile, dry amber glass vial on an analytical balance.

  • Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).

  • Securely cap the vial.

  • Vortex the solution for 30-60 seconds. If necessary, gently warm the vial (not exceeding 40°C) or use a sonicator to ensure complete dissolution.[11]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.

Protocol for Preparing a 1 mg/mL Aqueous Stock Solution (as Hydrochloride Salt)

This protocol is intended for applications requiring an aqueous solution. Using the hydrochloride salt is recommended for improved aqueous solubility.

Materials:

  • This compound hydrochloride powder

  • Deionized or distilled water

  • Calibrated analytical balance

  • Amber volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath

Procedure:

  • Accurately weigh the desired amount of this compound HCl (e.g., 10 mg) and transfer it to an amber volumetric flask (e.g., 10 mL).

  • Add approximately 70-80% of the final volume of water.

  • Cap the flask and sonicate for 5-10 minutes to aid dissolution.[11] Alternatively, stir with a magnetic stir bar until the solid is fully dissolved.

  • Once dissolved, add water to the final volume mark.

  • Invert the flask several times to ensure a homogenous solution.[12]

  • Transfer the solution to a sterile, labeled amber vial for storage.

Storage and Stability

The stability of this compound is influenced by temperature, light, pH, and the storage solvent.

Table 4.1: Recommended Storage Conditions

Form Solvent Storage Temperature Duration Notes Reference
Solid Powder N/A 4°C Up to 6 months Protect from light. Store in a tightly sealed container. [7]
Stock Solution DMSO or Methanol -20°C or -80°C Long-term (≥ 6 months) Use amber vials. Store under an inert atmosphere (argon or nitrogen) for optimal stability. [12]

| Aqueous Solution | Water | 4°C | Up to 5 days | Protect from light. Prepare fresh for critical applications. |[13] |

Key Stability Considerations:

  • Light Sensitivity: Cyclizine is light-sensitive.[5] All solutions and the solid powder should be stored in amber vials or protected from light with aluminum foil.[13]

  • Degradation: Cyclizine can degrade under acidic, alkaline, oxidative, heat, and light conditions.[14] Avoid preparing stock solutions in strongly acidic or basic solvents, as they can catalyze deuterium-hydrogen exchange.[12]

  • Precipitation: When preparing aqueous dilutions from an organic stock, be mindful of potential precipitation. Avoid using 0.9% sodium chloride as a diluent, as it may increase the likelihood of precipitation.[15][16]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles for stock solutions stored at -20°C or -80°C to prevent degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Quality Control

The concentration and purity of prepared solutions should be periodically verified, especially for long-term studies.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV or mass spectrometric (MS) detection is the most common and reliable technique for assessing the purity and concentration of cyclizine.[2][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and selective, making it ideal for quantifying this compound, particularly when used as an internal standard in complex biological matrices.

Experimental Workflows and Diagrams

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the standard workflow from receiving the solid compound to its use in an experiment.

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use receive Receive this compound (Solid Powder) weigh Weigh Powder (Fume Hood, PPE) receive->weigh Use Calibrated Balance dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve Add Solvent qc_stock QC Check (Optional) (e.g., HPLC) dissolve->qc_stock aliquot Aliquot into Single-Use Vials dissolve->aliquot If QC skipped qc_stock->aliquot store Store Stock Solution (-20°C or -80°C, Protected from Light) aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Working Solution (Dilute with Assay Buffer) thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and storing this compound stock solutions.

Logical Diagram for Stability Considerations

This diagram outlines the key factors affecting the stability of this compound solutions.

G cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies center_node This compound Solution Stability Temp Temperature center_node->Temp Light Light Exposure center_node->Light Solvent Solvent/pH center_node->Solvent Oxygen Atmosphere center_node->Oxygen Degradation Chemical Degradation Temp->Degradation Aliquot Aliquot to Avoid Freeze-Thaw Temp->Aliquot Light->Degradation Solvent->Degradation Precipitation Precipitation Solvent->Precipitation Exchange H/D Exchange Solvent->Exchange Oxygen->Degradation Oxidation StoreCold Store at ≤ -20°C Degradation->StoreCold AmberVial Use Amber Vials Degradation->AmberVial InertGas Use Inert Gas (Ar/N2) Degradation->InertGas CorrectSolvent Choose Aprotic/Neutral Solvent Precipitation->CorrectSolvent Exchange->CorrectSolvent

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Cyclizine and its Metabolite Norcyclizine in Human Plasma Using Cyclizine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cyclizine and its primary active metabolite, norcyclizine, in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Cyclizine-d3, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, commonly used for the prevention and treatment of nausea and vomiting.[1][2] It is primarily metabolized in the liver via N-demethylation to form norcyclizine, which also exhibits pharmacological activity.[3][4] Monitoring the plasma concentrations of both cyclizine and norcyclizine is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note presents a validated LC-MS/MS method that is rapid, selective, and reliable for the concurrent measurement of these compounds in human plasma. The use of this compound as an internal standard minimizes variability associated with sample preparation and instrument response.

Metabolic Pathway

The primary metabolic pathway for cyclizine involves the oxidative N-dealkylation of the methyl group on the piperazine ring, a reaction that may be catalyzed by cytochrome P450 enzymes, including CYP2D6.[3][5] This process results in the formation of norcyclizine.

cluster_0 Metabolic Conversion Cyclizine Cyclizine Norcyclizine Norcyclizine Cyclizine->Norcyclizine N-demethylation (e.g., CYP2D6)

Caption: Metabolic pathway of cyclizine to norcyclizine.

Experimental Protocols

Materials and Reagents
  • Cyclizine hydrochloride (Reference Standard)

  • Norcyclizine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is used for sample extraction:

  • Allow all plasma samples, calibration standards, and quality control samples to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the working internal standard solution (this compound in 50% acetonitrile).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemA standard UHPLC system
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
0.510
2.590
3.590
3.610
4.510

Mass Spectrometry:

ParameterCondition
Mass SpectrometerA triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)60 psi
Curtain Gas35 psi
Collision GasNitrogen
Detection ModeMultiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions and Compound Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of cyclizine, norcyclizine, and the internal standard, this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Cyclizine267.2167.280 V35 eV
Norcyclizine253.2167.280 V35 eV
This compound (IS)270.2167.280 V35 eV

Note: The MRM transition for this compound assumes deuterium labeling on the N-methyl group. The exact mass and optimal parameters may vary slightly based on the specific labeled position and should be optimized in the laboratory.

Method Performance

This method was validated according to standard bioanalytical method validation guidelines. A summary of the performance characteristics is provided below.

ParameterCyclizineNorcyclizine
Linearity Range2 - 200 ng/mL2 - 200 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
Lower Limit of Quantification (LLOQ)2 ng/mL2 ng/mL
Intra-day Precision (%RSD)< 15%< 15%
Inter-day Precision (%RSD)< 15%< 15%
Accuracy (%Bias)Within ±15%Within ±15%
Recovery> 85%> 85%

Data presented is representative of typical performance and is based on similar published methods.

Experimental Workflow

The overall workflow for the analysis of cyclizine and norcyclizine in plasma samples is depicted in the following diagram.

cluster_workflow Analytical Workflow Sample Plasma Sample (100 µL) IS Add IS (this compound) Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS analytical workflow diagram.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of cyclizine and its metabolite norcyclizine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for routine analysis in a research or clinical setting, facilitating detailed pharmacokinetic and metabolic studies of cyclizine.

References

Application of Cyclizine-d3 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed protocol for the quantitative analysis of cyclizine in forensic toxicology casework using Cyclizine-d3 as an internal standard. The methodology is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles, ensuring high sensitivity and selectivity for the detection and quantification of cyclizine in biological matrices.

Introduction

Cyclizine is a piperazine derivative with antihistaminic and antiemetic properties, commonly used for the prevention and treatment of nausea and vomiting. In forensic toxicology, the accurate quantification of cyclizine is crucial in cases of suspected overdose, drug-facilitated crimes, or driving under the influence. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results. This protocol is adapted from a validated LC-MS/MS method for the analysis of cyclizine and has been modified to incorporate this compound as the internal standard.

Experimental Protocols

This section details a proposed experimental protocol for the quantification of cyclizine in blood or plasma using this compound as an internal standard.

2.1. Materials and Reagents

  • Cyclizine standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Drug-free human plasma/blood for calibration and quality control samples

2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in this application.

  • Label clean microcentrifuge tubes for calibrators, quality controls, and unknown samples.

  • Pipette 100 µL of the respective sample (calibrator, QC, or unknown) into the labeled tubes.

  • Add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL) to each tube.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization for individual instruments.

Parameter Condition
LC System A high-performance or ultra-high-performance liquid chromatography system.
Column A C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation of cyclizine.
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and a 1-minute re-equilibration at 10% B.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Cyclizine: 267.2 → 167.2 this compound: 270.2 → 167.2 (proposed)
Collision Energy To be optimized for the specific instrument.
Data Presentation

The following tables summarize the expected quantitative performance of this method, based on literature values for similar assays.[1][2]

Table 1: Method Validation Parameters

Parameter Expected Value
Linearity Range 2 - 200 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[2]
Limit of Detection (LOD) 1 ng/mL[1]
Intra-day Precision (%RSD) < 15%[2]
Inter-day Precision (%RSD) < 15%[2]
Accuracy (%Bias) Within ±15%[2]
Recovery > 85%[2]

Table 2: MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
Cyclizine267.2167.2
This compound270.2167.2
Mandatory Visualizations

Experimental Workflow Diagram

Forensic Toxicology Workflow for Cyclizine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (100 µL Blood/Plasma) Add_IS Add this compound Internal Standard (20 µL) Sample->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix (30 seconds) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Cyclizine Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Cyclizine Analysis.

Signaling Pathway (Logical Relationship)

Role of this compound in Quantitative Analysis cluster_process Analytical Process cluster_measurement Measurement Analyte Cyclizine (Analyte) in Biological Matrix SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) Added at a known concentration IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Analyte_Response Analyte Signal Response MS_Ionization->Analyte_Response IS_Response Internal Standard Signal Response MS_Ionization->IS_Response Ratio Peak Area Ratio (Analyte / Internal Standard) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification of Cyclizine Ratio->Quantification

Caption: Role of this compound in Analysis.

References

Application Note: High-Throughput Quantitative Analysis of Cyclizine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyclizine in human plasma. The use of a stable isotope-labeled internal standard, Cyclizine-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing. The protocol employs a simple protein precipitation step, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. The method is validated over a linear range of 2.0 to 200.0 ng/mL with excellent performance in precision and accuracy.

Experimental Protocol

Materials and Reagents
  • Analytes: Cyclizine (Sigma-Aldrich), this compound (As internal standard, Toronto Research Chemicals)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade

  • Reagents: Formic Acid (FA) - LC-MS grade, Deionized Water

  • Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera Series UHPLC or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Phenomenex Luna C8, 50 x 2.0 mm, 3 µm, or equivalent[1]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Cyclizine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Serially dilute the Cyclizine stock solution with 50:50 ACN:Water to prepare working standards for calibration curve (CC) points.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with ACN.

  • Calibration Curve and QC Preparation: Spike appropriate amounts of the Cyclizine working standards into blank human plasma to obtain final concentrations for the calibration curve. QC samples are prepared similarly from a separate weighing.

Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for sample cleanup in bioanalysis.[1][2][3]

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound in ACN).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters

The parameters listed below are optimized for the selective and sensitive detection of Cyclizine and its deuterated internal standard.

Liquid Chromatography Conditions
ParameterValue
Column Phenomenex Luna C8, 50 x 2.0 mm, 3 µm[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 4.0 minutes[1]
Gradient Program Time (min)
0.0
2.5
2.6
2.7
4.0
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 35 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 550 °C
MRM Transitions Compound
Cyclizine
This compound (IS)

Method Validation Summary

The method was validated according to standard bioanalytical guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 2.0 to 200.0 ng/mL.[1][2] The coefficient of determination (r²) was consistently >0.995.

Calibration Range (ng/mL) Regression Equation
2.0 - 200.0y = 0.015x + 0.0020.997
Precision and Accuracy

Intra- and inter-assay precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria were a precision (%CV) of ≤15% and an accuracy (%Bias) within ±15%.[1]

QC Level Concentration (ng/mL) Intra-Assay Precision (%CV) (n=6) Intra-Assay Accuracy (%Bias) (n=6) Inter-Assay Precision (%CV) (n=18) Inter-Assay Accuracy (%Bias) (n=18)
LLOQ2.08.5-4.210.1-2.5
LQC6.06.12.87.53.1
MQC80.04.51.55.20.9
HQC160.03.9-1.14.8-0.7

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the analytical process, from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Plasma_Sample->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis Data_Quantification Data Quantification LCMS_Analysis->Data_Quantification

Caption: High-level workflow for Cyclizine quantification.

Metabolic Pathway of Cyclizine

Cyclizine is primarily metabolized in the liver via N-demethylation to its less active metabolite, norcyclizine.[4][5] This reaction is catalyzed by cytochrome P450 enzymes, with CYP2D6 being potentially involved.[6][7]

G Cyclizine Cyclizine Metabolism Hepatic N-demethylation (CYP2D6 Mediated) Cyclizine->Metabolism Norcyclizine Norcyclizine (Metabolite) Metabolism->Norcyclizine

References

The Role of Cyclizine-d3 in Bioequivalence Studies of Cyclizine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioequivalence studies are a cornerstone in the approval of generic drug formulations, ensuring that they perform equivalently to the originator product. The accurate quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount for the successful outcome of these studies. This document provides detailed application notes and protocols for the use of Cyclizine-d3, a deuterated stable isotope-labeled internal standard, in the bioanalytical component of cyclizine bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it minimizes variability and compensates for matrix effects, leading to highly accurate and precise results.[1][2][3][4]

Introduction to Cyclizine and Bioequivalence

Cyclizine is a first-generation antihistamine of the piperazine class used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[5][6] For a generic version of a cyclizine product to be approved, it must be shown to be bioequivalent to the reference listed drug. This is typically established by comparing the pharmacokinetic profiles of the two products in healthy volunteers.

The key pharmacokinetic parameters evaluated in a bioequivalence study are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-inf: The area under the plasma concentration-time curve from time zero to infinity.

To be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[7]

The Critical Role of Deuterated Internal Standards

In LC-MS/MS-based bioanalysis, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[4] A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for a number of reasons:[1][3][4]

  • Identical Chemical and Physical Properties: this compound is chemically identical to cyclizine, ensuring it behaves in the same manner during extraction, chromatography, and ionization.[2]

  • Co-elution: It co-elutes with the unlabeled analyte, meaning it experiences the same matrix effects (ion suppression or enhancement).[4]

  • Mass Differentiation: It is easily differentiated from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.[2]

The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of the bioanalytical method.[3][4]

Bioanalytical Method Protocol

This protocol outlines a typical LC-MS/MS method for the quantification of cyclizine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Cyclizine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting cyclizine from plasma.[8][9]

  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical starting conditions that should be optimized for the specific system being used.

ParameterValue
ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientSee table below
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
4.55
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee table below
Dwell Time100 ms
Collision GasArgon

MRM Transitions for Cyclizine and this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cyclizine267.2167.2
This compound270.2 (assuming 3 deuterium atoms)167.2 or other suitable fragment

Note: The exact m/z values for this compound will depend on the number and location of the deuterium atoms. The product ion may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method is accurate and precise. A typical range for cyclizine is 2-200 ng/mL.[8][9]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For cyclizine, an LLOQ of 2 ng/mL or lower is achievable.[8][9]

  • Accuracy and Precision: Intra- and inter-day precision should be <15% (RSD), and accuracy should be within ±15% of the nominal concentration.[8][9]

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation for Bioequivalence Studies

The results of a bioequivalence study for cyclizine would be presented in a format similar to the following table, which summarizes the key pharmacokinetic parameters.

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)21.50 ± 5.6720.39 ± 4.98101.81% (95.34% - 108.72%)
AUC0-t (ng·h/mL)423.71 ± 110.23410.56 ± 98.76101.81% (97.55% - 106.24%)
AUC0-inf (ng·h/mL)489.26 ± 125.45473.86 ± 115.32101.92% (97.68% - 106.35%)
Tmax (h)3.85 ± 1.234.34 ± 1.54N/A

Note: The data in this table is hypothetical and for illustrative purposes, based on published data for a cyclizine bioequivalence study.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for a bioequivalence study and the logical relationship of how a deuterated internal standard corrects for analytical variability.

Bioequivalence_Study_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_statistical Statistical Analysis Volunteer_Screening Volunteer_Screening Dosing_Test_Product Dosing_Test_Product Volunteer_Screening->Dosing_Test_Product Blood_Sampling_Test Blood_Sampling_Test Dosing_Test_Product->Blood_Sampling_Test Pharmacokinetic Sampling Washout_Period Washout_Period Blood_Sampling_Test->Washout_Period Dosing_Reference_Product Dosing_Reference_Product Blood_Sampling_Reference Blood_Sampling_Reference Dosing_Reference_Product->Blood_Sampling_Reference Pharmacokinetic Sampling Sample_Preparation Sample_Preparation Blood_Sampling_Reference->Sample_Preparation Washout_Period->Dosing_Reference_Product LCMS_Analysis LCMS_Analysis Sample_Preparation->LCMS_Analysis Injection Data_Processing Data_Processing LCMS_Analysis->Data_Processing Quantification Pharmacokinetic_Analysis Pharmacokinetic_Analysis Data_Processing->Pharmacokinetic_Analysis Bioequivalence_Conclusion Bioequivalence_Conclusion Pharmacokinetic_Analysis->Bioequivalence_Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Deuterated_IS_Correction cluster_correction Correction Mechanism Analyte Cyclizine Sample_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->Sample_Prep IS This compound IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Extraction_Loss Extraction Loss Sample_Prep->Extraction_Loss Ionization ESI Source LC_Injection->Ionization Injection_Inconsistency Injection Inconsistency LC_Injection->Injection_Inconsistency Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Ionization->Matrix_Effects MS_Detection Mass Spectrometer Detection Ionization->MS_Detection Ratio Analyte/IS Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Remains Constant MS_Detection->Ratio

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Cyclizine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyclizine-d3 as an internal standard to mitigate matrix effects in the quantitative analysis of cyclizine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my cyclizine bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like cyclizine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement).[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of cyclizine.[4] Common culprits in biological matrices include phospholipids, salts, and endogenous metabolites.[2]

Q2: How does this compound, a deuterated internal standard, help in addressing matrix effects?

A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[1][2] Because this compound is chemically and structurally almost identical to cyclizine, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ionization suppression or enhancement in the mass spectrometer (MS) source.[1][5] By calculating the ratio of the cyclizine signal to the this compound signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[1][5][6]

Q3: Is it possible for this compound to not fully correct for matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1][7] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte (cyclizine) and the deuterated internal standard (this compound).[1][8] If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification, a phenomenon referred to as differential matrix effects.[1][2][7] Therefore, thorough method development and validation are essential.

Q4: What are the key experimental parameters to assess matrix effects when developing a quantitative method for cyclizine?

A4: To quantitatively assess matrix effects, you should perform a post-extraction spike experiment. This involves comparing the response of cyclizine and this compound in a neat solution to their response in a blank matrix extract that has been spiked with the analytes after the extraction procedure. The key parameters to calculate are the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF). An IS-Normalized MF value close to 1 with a low coefficient of variation (%CV) across different lots of matrix indicates that the matrix effect is adequately compensated for by the internal standard.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound to correct for matrix effects in cyclizine bioanalysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of the cyclizine/Cyclizine-d3 peak area ratio. Inconsistent matrix effects between samples.[2]- Verify Internal Standard Performance: Check the peak area of this compound across all samples in the run. Significant variability may indicate issues with sample preparation or instrument performance.[2] - Optimize Sample Preparation: Enhance the cleanup procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[9] - Improve Chromatography: Modify the LC gradient to better separate cyclizine from the regions of significant ion suppression.
Cyclizine and this compound do not co-elute perfectly. Isotope effect causing slight retention time shifts.[1][8] Column degradation affecting separation.[1]- Adjust Chromatographic Conditions: A slight modification of the mobile phase composition or a slower gradient may help to improve co-elution. - Use a Less Retentive Column: In some cases, a column with slightly lower resolution can help the peaks to overlap more completely, mitigating differential matrix effects.[8] - Column Maintenance: Implement a regular column washing protocol and replace the column if performance degrades.[1]
Unexpectedly high or low calculated cyclizine concentrations. Differential matrix effects.[2] Cross-contamination or carryover.[1] Inaccurate internal standard concentration.- Evaluate Differential Matrix Effects: Conduct experiments with different sources of biological matrix to assess the consistency of the cyclizine/Cyclizine-d3 ratio. - Optimize Autosampler Wash: Ensure the autosampler wash procedure is effective in preventing carryover. Inject a blank sample after a high concentration sample to verify.[1] - Verify IS Concentration: Prepare a fresh stock solution of this compound and re-evaluate its concentration.[1]
Significant ion suppression is observed for both cyclizine and this compound. Insufficient sample cleanup. High concentration of non-volatile salts or lipids in the sample.- Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.[10] - Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for cyclizine and determine the effectiveness of this compound in compensating for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike cyclizine and this compound into a neat solvent (e.g., mobile phase or reconstitution solvent).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the developed sample preparation method. Spike the extracted matrix with cyclizine and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with cyclizine and this compound before the extraction process. (This set is used to determine recovery, but is often performed concurrently).[1]

  • Analyze Samples: Analyze all three sets of samples by the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF) for Cyclizine: (Peak Area of Cyclizine in Set B) / (Peak Area of Cyclizine in Set A)

    • Matrix Factor (MF) for this compound: (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • IS-Normalized Matrix Factor: (MF for Cyclizine) / (MF for this compound)

Data Presentation:

Parameter Lot 1 Lot 2 Lot 3 Mean %CV Acceptance Criteria
Cyclizine MF 0.680.720.650.685.2%-
This compound MF 0.690.730.660.695.1%-
IS-Normalized MF 0.990.990.980.990.6%0.85 - 1.15, %CV ≤ 15%

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Protocol 2: LC-MS/MS Analysis of Cyclizine

This is a general protocol and should be optimized for your specific instrumentation and matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (MRM Mode):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Cyclizine: 267.2 -> 167.2

      • This compound: 270.2 -> 167.2

    • Note: These transitions are based on published data for cyclizine and a hypothetical +3 Da shift for this compound. Actual values must be optimized.[12]

Visualizations

MatrixEffect Analyte Cyclizine Ion_Analyte Cyclizine Ions Analyte->Ion_Analyte Matrix Matrix Components Ion_Matrix Matrix Ions Matrix->Ion_Matrix IS This compound Ion_IS This compound Ions IS->Ion_IS Ion_Matrix->Ion_Analyte Suppression Ion_Matrix->Ion_IS

Caption: The impact of co-eluting matrix components on the ionization of cyclizine and this compound.

Workflow Start Poor Analyte/IS Ratio Reproducibility Check_IS Check IS Peak Area Consistency Start->Check_IS Check_Chrom Review Chromatography (Co-elution & Shape) Check_IS->Check_Chrom Consistent Optimize_SP Optimize Sample Prep (e.g., SPE) Check_IS->Optimize_SP Inconsistent Optimize_LC Optimize LC Method Check_Chrom->Optimize_LC Poor Co-elution End Problem Resolved Check_Chrom->End Good Co-elution Optimize_SP->End Replace_Col Replace Column Optimize_LC->Replace_Col No Improvement Optimize_LC->End Replace_Col->End

Caption: A troubleshooting workflow for poor cyclizine/Cyclizine-d3 ratio reproducibility.

References

Technical Support Center: Cyclizine-d3 Signal Intensity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor signal intensity of Cyclizine-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to resolve specific issues related to poor this compound signal intensity.

Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?

A1: Low signal intensity of a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with the standard itself, sample preparation, chromatographic conditions, and mass spectrometer settings.[1][2][3][4] Common culprits include:

  • Suboptimal concentration of the internal standard. [5][6]

  • Degradation of the standard during storage or sample processing. [2][6]

  • Inefficient ionization in the mass spectrometer source. [3]

  • Ion suppression due to matrix effects. [7][8]

  • Instrument contamination. [2][4]

Q2: My this compound signal is highly variable between samples. What could be the cause?

A2: High variability in the internal standard signal often points to inconsistent sample preparation or differential matrix effects.[1][2] It is crucial to ensure that the internal standard is added consistently to every sample and that the sample processing steps are uniform.[9] Differential matrix effects can occur if the this compound and the analyte do not co-elute perfectly, leading to varying degrees of ion suppression or enhancement between samples.[7][8][10]

Q3: Can the position of the deuterium labels on this compound affect its signal?

A3: Yes, the position of deuterium labels is critical. If the labels are on sites prone to hydrogen-deuterium exchange (e.g., on -OH, -NH, or -SH groups), they can be lost during sample processing, leading to a lower-than-expected signal for the deuterated standard and a potential increase in the signal of the unlabeled analyte.[1][5][6][11] For this compound, the deuterium atoms are typically on the methyl group, which is a stable position less prone to exchange.[12]

Troubleshooting Workflow

If you are experiencing poor signal intensity with this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_Standard Standard Integrity Checks cluster_SamplePrep Sample Preparation Evaluation cluster_LC LC Method Optimization cluster_MS MS Parameter Optimization Start Poor this compound Signal Check_Standard 1. Verify Internal Standard Integrity Start->Check_Standard Check_SamplePrep 2. Evaluate Sample Preparation Check_Standard->Check_SamplePrep Standard OK Purity Confirm Purity & Concentration Check_Standard->Purity Storage Check Storage Conditions Check_Standard->Storage Stability Assess Stability Check_Standard->Stability Check_LC 3. Optimize LC Method Check_SamplePrep->Check_LC Sample Prep OK Extraction Optimize Extraction Recovery Check_SamplePrep->Extraction Matrix Investigate Matrix Effects Check_SamplePrep->Matrix Check_MS 4. Optimize MS Parameters Check_LC->Check_MS LC Method OK Coelution Ensure Co-elution with Analyte Check_LC->Coelution Column Check Column Performance Check_LC->Column MobilePhase Optimize Mobile Phase Check_LC->MobilePhase Resolved Signal Intensity Restored Check_MS->Resolved MS Optimized Ionization Optimize Ion Source Parameters Check_MS->Ionization MRM Verify MRM Transitions Check_MS->MRM

Caption: A logical workflow for troubleshooting poor this compound signal intensity.

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot and optimize your analysis.

Protocol 1: Evaluation of this compound Stock Solution

Objective: To confirm the concentration and purity of the this compound internal standard stock solution.

Methodology:

  • Prepare a fresh dilution of the this compound stock solution in a clean solvent (e.g., methanol or acetonitrile).

  • Analyze the solution by direct infusion into the mass spectrometer or via a simple LC method.

  • Acquire a full scan mass spectrum in positive ionization mode.

  • Verify the presence and intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound.

  • Check for the presence of any significant impurities, including the unlabeled Cyclizine.[1]

Protocol 2: Assessment of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement on this compound signal from the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent.

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) and then spike this compound into the final extract.

    • Set C (Pre-extraction Spike): Spike this compound into a blank matrix sample before the extraction process.[2]

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Sample SetDescriptionPurpose
Set A This compound in clean solventBaseline signal intensity
Set B This compound spiked post-extractionEvaluate matrix effect
Set C This compound spiked pre-extractionEvaluate extraction recovery
Protocol 3: Optimization of LC-MS/MS Parameters for Cyclizine

Objective: To establish optimal chromatographic and mass spectrometric conditions for the analysis of Cyclizine and this compound.

Liquid Chromatography (LC) Parameters:

  • Column: A C8 or C18 reversed-phase column is commonly used.[13][14]

  • Mobile Phase: A gradient of methanol or acetonitrile with an acidic modifier like formic acid (e.g., 0.05% to 0.1%) is often effective.[14][15]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained around 40°C to ensure reproducible retention times.[16]

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive mode is suitable for Cyclizine.[13][14]

  • MRM Transitions:

    • Cyclizine: 267.2 -> 167.2[14]

    • This compound: The precursor ion will be higher by the number of deuterium atoms (e.g., 270.2 for d3). The product ion may or may not shift depending on the location of the deuterium atoms. This needs to be determined experimentally.

  • Optimization of Source Parameters: Infuse a standard solution of Cyclizine and this compound and optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.[3]

ParameterTypical Starting Value
LC Column C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Cyclizine Metabolism Overview

Understanding the metabolism of Cyclizine can provide insights into potential interferences. Cyclizine is primarily metabolized in the liver via N-demethylation to its active metabolite, norcyclizine.

Metabolism Cyclizine Cyclizine Norcyclizine Norcyclizine (Active Metabolite) Cyclizine->Norcyclizine N-demethylation (CYP450 enzymes) Excretion Excretion Norcyclizine->Excretion

Caption: Simplified metabolic pathway of Cyclizine.[17]

This information can be useful if you are analyzing biological samples where the presence of metabolites might interfere with the detection of the parent drug or its internal standard.

By systematically working through these troubleshooting steps and experimental protocols, you should be able to identify the root cause of poor this compound signal intensity and optimize your analytical method for reliable and reproducible results.

References

Technical Support Center: Optimizing LC Gradient for Cyclizine and Cyclizine-d3 Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography (LC) methods for the separation of cyclizine and its deuterated internal standard, cyclizine-d3. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it important to ensure the co-elution of cyclizine and its deuterated internal standard, this compound?

In many liquid chromatography-mass spectrometry (LC-MS) applications, the primary role of a stable isotope-labeled internal standard (SIL-IS) like this compound is to compensate for variability during sample preparation, injection volume differences, and matrix effects that can occur during ionization.[1] For accurate quantification, the analyte and its SIL-IS should ideally co-elute perfectly, meaning they have the same retention time. This ensures that both compounds experience the same matrix effects, leading to a consistent analyte-to-internal standard response ratio.

Q2: What causes cyclizine and this compound to separate chromatographically?

The separation of cyclizine and this compound is due to a phenomenon known as the "chromatographic isotope effect" (CIE). The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]

Q3: Under what circumstances might a slight separation between cyclizine and this compound be acceptable or even desirable?

While co-elution is generally the goal for routine quantification, there are scenarios where a slight, controlled separation might be acceptable or even beneficial:

  • Interference Investigation: If you suspect a co-eluting matrix component is interfering with the ionization of either the analyte or the internal standard, separating them can help diagnose the issue.

  • High-Resolution Mass Spectrometry: In some high-resolution mass spectrometry experiments, resolving the isotopologues can provide additional data.

Q4: My this compound appears to be losing a deuterium atom in the mass spectrometer. What can I do?

This issue, known as in-source fragmentation, can lead to the deuterated internal standard contributing to the analyte's signal. To troubleshoot this, you can:

  • Optimize Mass Spectrometer Conditions: Adjust source parameters like collision energy and cone voltage to minimize fragmentation.[1]

  • Confirm Labeling Stability: Ensure that the deuterium labels are on chemically stable positions of the cyclizine molecule, such as an aromatic ring, rather than on exchangeable sites like -OH or -NH groups.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when developing and running an LC method for cyclizine and this compound.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for one or both compounds. Secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.Adjust Mobile Phase pH: For a basic compound like cyclizine, using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by minimizing interactions with residual silanols on the column. Reduce Sample Concentration: Dilute your sample to see if the peak shape improves, which would indicate column overload. Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.
Cyclizine and this compound are partially or fully separated. The chromatographic isotope effect is significant under your current conditions.Modify the Gradient: A shallower gradient will increase the time the analytes interact with the stationary phase and can improve co-elution.[3] You can also introduce an isocratic hold at a point in the gradient where the two compounds show differential retention to bring them closer together. Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity.[2] Adjust Column Temperature: Lowering the column temperature can sometimes increase resolution, but may also lead to longer retention times. Conversely, increasing the temperature may improve co-elution.
Retention times are drifting or are not reproducible. Inadequate column equilibration between injections, or pump and system issues.Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to use at least 10 column volumes. Check for Leaks: Inspect the HPLC system for any leaks, as they can cause pressure fluctuations and affect mobile phase composition.
Inaccurate quantification despite using a deuterated internal standard. Differential matrix effects due to slight chromatographic separation.Confirm Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to ensure they are perfectly co-eluting.[1] Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove more of the matrix components.

Experimental Protocols

The following is a general protocol for optimizing the LC gradient for the separation of cyclizine and this compound. This protocol assumes the use of a standard C18 reversed-phase column.

1. Initial Scouting Gradient

  • Objective: To determine the approximate elution composition of cyclizine and this compound.

  • Methodology:

    • Prepare a standard solution containing both cyclizine and this compound.

    • Run a fast, broad gradient (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes).

    • Identify the retention time and the approximate percentage of organic solvent at which the compounds elute.

2. Shallow Gradient Development

  • Objective: To achieve better separation or co-elution by slowing down the rate of change of the mobile phase composition.

  • Methodology:

    • Based on the scouting run, design a shallower gradient around the elution point. For example, if the compounds eluted at 40% acetonitrile, a new gradient could be from 30% to 50% acetonitrile over 15 minutes.

    • Inject the standard solution and observe the separation.

    • Further refine the gradient by making it even shallower or by adjusting the starting and ending percentages of the organic modifier.

Quantitative Data Summary

The following table presents illustrative data for the retention times of cyclizine and this compound under different gradient conditions. Note that in reversed-phase chromatography, the deuterated compound (this compound) is expected to elute slightly earlier than the non-deuterated compound.

Gradient Condition Cyclizine Retention Time (min) This compound Retention Time (min) Resolution (Rs)
Fast Gradient (5-95% ACN in 5 min)3.253.220.8
Shallow Gradient (30-50% ACN in 15 min)8.128.051.2
Optimized Gradient with Isocratic Hold9.509.500.0

Visualizations

Troubleshooting Workflow for Co-elution Issues

Caption: Troubleshooting workflow for co-elution issues.

Logical Relationship for Optimizing LC Gradient

start Goal: Optimize Separation of Cyclizine and this compound scouting_run Perform Initial Scouting Gradient start->scouting_run determine_elution Determine Approximate Elution Conditions scouting_run->determine_elution design_shallow Design Shallow Gradient Around Elution Point determine_elution->design_shallow fine_tune Fine-Tune Gradient: - Adjust Slope - Add Isocratic Hold design_shallow->fine_tune evaluate_resolution Evaluate Resolution (Rs) fine_tune->evaluate_resolution acceptable Resolution Acceptable evaluate_resolution->acceptable Yes not_acceptable Resolution Not Acceptable evaluate_resolution->not_acceptable No end Final Method acceptable->end not_acceptable->fine_tune

Caption: Logical workflow for LC gradient optimization.

References

ion suppression effects on Cyclizine-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Cyclizine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of this compound using LC-MS/MS, with a particular focus on mitigating ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound quantification?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting components from the biological matrix (e.g., plasma, serum, urine).[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of this compound.[3][4]

Q2: What are the primary causes of ion suppression in bioanalytical methods?

A2: The most common culprits for ion suppression in bioanalysis are phospholipids from cell membranes, which are abundant in biological matrices like plasma and serum.[4][5] Other sources include salts, proteins, and exogenous substances introduced during sample collection or preparation.[3][6][7] These matrix components can compete with this compound for ionization in the MS source, leading to a suppressed signal.[1]

Q3: How can I determine if ion suppression is affecting my this compound assay?

A3: A common method to assess ion suppression is the post-column infusion experiment.[8] In this technique, a constant flow of this compound solution is infused into the MS source while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal of this compound at the retention time of interest indicates the presence of co-eluting, suppressing agents.[6][9] Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to its response in a clean solvent.[10]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) like this compound sufficient to compensate for ion suppression?

A4: While a SIL-IS like this compound is crucial and can compensate for some matrix effects, it may not completely overcome significant ion suppression, especially if the suppression is severe and variable between samples.[11] It is always best to minimize ion suppression through effective sample preparation and chromatography.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to ion suppression in this compound quantification.

Issue 1: Low or Inconsistent this compound Signal Intensity

If you are observing a lower-than-expected or highly variable signal for this compound, it is likely that ion suppression is a contributing factor.

Troubleshooting Workflow:

start Start: Low/Inconsistent Signal check_is Verify Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok suppression_suspected Ion Suppression Suspected is_ok->suppression_suspected Yes is_not_ok Troubleshoot IS (e.g., concentration, stability) is_ok->is_not_ok No assess_suppression Perform Post-Column Infusion or Post-Extraction Spike suppression_suspected->assess_suppression suppression_confirmed Suppression Confirmed? assess_suppression->suppression_confirmed optimize_sample_prep Optimize Sample Preparation suppression_confirmed->optimize_sample_prep Yes revalidate Re-evaluate and Validate Method suppression_confirmed->revalidate No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_chromatography->revalidate

Caption: Troubleshooting workflow for low or inconsistent signal intensity.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[12] Consider the following techniques, summarized in the table below.

  • Enhance Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Increase Gradient Time: A longer, shallower gradient can improve resolution.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Employ smaller particle size columns (UHPLC): This can lead to sharper peaks and better separation.

  • Adjust MS Source Parameters: Optimize parameters such as desolvation temperature, gas flow, and capillary voltage to potentially minimize the impact of matrix components.[12]

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes alleviate ion suppression, but this may compromise the limit of quantification.[3]

Data on Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation TechniqueDescriptionEffectiveness in Removing PhospholipidsThroughputPotential for Ion Suppression
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[5]LowHighHigh[3][4]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.[3]Moderate to HighMediumLow to Moderate
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.[4]HighMediumLow
Phospholipid Removal Plates (e.g., HybridSPE) Specialized plates that combine protein precipitation with targeted removal of phospholipids.[13][14]Very HighHighVery Low

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the infusion pump: Infuse the this compound solution directly into the MS source via a T-connector post-column at a low flow rate (e.g., 5-10 µL/min).

  • Equilibrate the LC-MS system: Allow the infused signal to stabilize to establish a baseline.

  • Inject a blank matrix extract: Prepare a blank biological sample (e.g., plasma) using your current sample preparation method. Inject this extract onto the LC system.

  • Monitor the this compound signal: Observe the infused signal trace. Any significant drop from the baseline indicates ion suppression at that retention time.

cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler (Blank Matrix Injection) lc_pump->autosampler column LC Column autosampler->column tee T-Connector column->tee infusion_pump Infusion Pump (this compound Solution) infusion_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion.

Protocol 2: Sample Preparation using Phospholipid Removal Plates

Objective: To efficiently remove proteins and phospholipids from plasma samples to minimize ion suppression.

Methodology:

  • Sample Pre-treatment: To a 100 µL plasma sample, add the internal standard (this compound) solution.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the plasma sample. Vortex for 1 minute.

  • Phospholipid Removal: Place a phospholipid removal 96-well plate on a collection plate. Transfer the supernatant from the previous step to the wells of the phospholipid removal plate.

  • Elution: Apply a vacuum to the manifold to draw the sample through the wells and into the collection plate.

  • Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

This technical support guide provides a starting point for addressing ion suppression in this compound quantification. For further assistance, please consult the cited literature or contact your instrument manufacturer's application support team.

References

Technical Support Center: Optimizing Cyclizine-d3 Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the recovery of Cyclizine-d3 during sample extraction for bioanalytical applications.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my deuterated internal standard, this compound, critical for accurate analysis?

A1: A consistent and high recovery of your internal standard (IS), this compound, is crucial for accurate and precise quantification of the target analyte (Cyclizine). The IS is added at a known concentration to all samples, calibrators, and quality controls. It is assumed to behave identically to the analyte throughout the entire sample preparation and analysis process. By normalizing the analyte's response to the IS's response, any variability or loss during extraction, as well as matrix effects during analysis, can be compensated for. Poor or inconsistent recovery of this compound will lead to inaccurate and unreliable quantification of Cyclizine.

Q2: What are the common reasons for low recovery of this compound?

A2: Low recovery of this compound can stem from several factors, including:

  • Suboptimal Extraction Technique: The chosen method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation) may not be suitable for the physicochemical properties of Cyclizine.

  • Incorrect pH: The pH of the sample and extraction solvents plays a critical role. As a weakly basic compound, Cyclizine's solubility and extractability are highly pH-dependent.

  • Inappropriate Solvent Choice: The polarity and type of organic solvent used in the extraction must be optimized to efficiently partition this compound from the sample matrix.

  • Incomplete Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb the analyte and internal standard from the sorbent.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound during LC-MS analysis.

  • Analyte Adsorption: this compound may adsorb to the surfaces of collection tubes, pipette tips, or the extraction cartridge material.

Q3: Can this compound undergo isotopic exchange during sample preparation?

A3: Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, is a potential concern for all deuterated internal standards. This is more likely to occur under harsh acidic or basic conditions or at elevated temperatures. For this compound, the deuterium atoms are typically placed on chemically stable positions of the molecule, making significant isotopic exchange under standard extraction conditions unlikely. However, it is good practice to avoid prolonged exposure to extreme pH values and high temperatures.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Question Possible Cause & Solution
My this compound recovery is consistently low using LLE. What should I check first? 1. pH Adjustment: Ensure the pH of the aqueous sample is basic (typically pH 9-11) before extraction. This will neutralize the Cyclizine molecule, making it more soluble in the organic extraction solvent. Ammonium hydroxide is commonly used for this purpose. 2. Solvent Choice: The polarity of your extraction solvent may be inappropriate. For Cyclizine, moderately polar solvents like dichloromethane or a mixture of ethyl acetate and hexane are often effective.
I've optimized the pH, but the recovery is still poor. 1. Solvent-to-Sample Ratio: Increase the volume of the organic solvent relative to the aqueous sample. A higher ratio can improve partitioning. 2. Multiple Extractions: Perform two or three sequential extractions with smaller volumes of fresh organic solvent instead of a single extraction with a large volume. This is generally more efficient. 3. Mixing/Vortexing: Ensure vigorous and sufficient mixing (vortexing) to maximize the surface area contact between the two phases, allowing for efficient partitioning.
An emulsion is forming during extraction. How can I resolve this? 1. Centrifugation: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. 2. Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion. 3. Solvent Change: Consider using a different organic solvent that is less prone to emulsion formation.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Question Possible Cause & Solution
I'm losing this compound during the sample loading or washing steps. 1. Incorrect Sorbent: Ensure you are using the correct type of SPE sorbent. For Cyclizine, a reversed-phase sorbent like C18 is a common choice. 2. Sample Pre-treatment: The pH of the sample loaded onto the cartridge is crucial. For reversed-phase SPE, you may need to adjust the sample pH to ensure retention of the basic Cyclizine molecule. 3. Wash Solvent Strength: Your wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting the analyte.
My recovery is low after the elution step. 1. Elution Solvent Strength: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic solvent percentage or add a modifier (e.g., a small amount of acid or base) to the elution solvent to facilitate elution. For a basic compound like Cyclizine on a C18 sorbent, an acidic elution solvent is often effective. 2. Elution Volume: The volume of the elution solvent may be insufficient. Try increasing the elution volume or performing a second elution with fresh solvent.
The recovery is inconsistent between samples. 1. Column Drying: Do not allow the SPE sorbent bed to dry out between the conditioning, sample loading, and wash steps, as this can lead to inconsistent flow and poor recovery. 2. Flow Rate: Maintain a consistent and slow flow rate during sample loading to ensure adequate interaction between the analyte and the sorbent.

Data Presentation: Cyclizine Recovery

Disclaimer: The following data is based on studies of Cyclizine. Due to their high structural similarity, the recovery of this compound is expected to be very similar. However, slight variations may occur.

Extraction MethodMatrixDetailsReported Recovery (%)
Protein PrecipitationHuman PlasmaAcetonitrile used as the precipitating solvent.> 87%
Liquid-Liquid ExtractionHuman SerumDichloromethane as the extraction solvent with the addition of ammonium hydroxide.Not explicitly quantified, but sufficient for method validation.
Solid-Phase ExtractionSerum and UrineReversed-phase C18 material.Not explicitly quantified, but described as successful for accurate and precise isolation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Serum

This protocol is adapted from a method for the determination of Cyclizine in human serum.

  • Sample Preparation: To 200 µL of human serum in a microcentrifuge tube, add the working solution of this compound as the internal standard.

  • Basification: Add 100 µL of ammonium hydroxide solution to basify the sample. Vortex briefly.

  • Extraction: Add 1 mL of dichloromethane to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Serum or Urine

This is a general protocol based on the properties of Cyclizine.

  • Sorbent: C18 reversed-phase SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., serum or urine with added this compound, potentially diluted and pH-adjusted) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Cyclizine and this compound with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) from Human Plasma

This protocol is based on a method that reported high recovery for Cyclizine.

  • Sample Preparation: To 50 µL of a human plasma sample, add the this compound internal standard.

  • Precipitation: Add 100 µL of acetonitrile.

  • Mixing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis: The supernatant can often be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted if further concentration is needed.

Visualization of Troubleshooting Workflow

Troubleshooting_Cyclizine_d3_Recovery start_node Low or Inconsistent This compound Recovery decision_node decision_node start_node->decision_node Identify Extraction Method process_node_LLE Troubleshoot LLE decision_node->process_node_LLE LLE process_node_SPE Troubleshoot SPE decision_node->process_node_SPE SPE process_node_PPT Troubleshoot PPT decision_node->process_node_PPT PPT process_node process_node solution_node solution_node decision_LLE_pH Is sample pH basic (9-11)? process_node_LLE->decision_LLE_pH Check pH decision_SPE_loss decision_SPE_loss process_node_SPE->decision_SPE_loss Analyte Loss During Load/Wash? decision_PPT_solvent Using Acetonitrile? process_node_PPT->decision_PPT_solvent Check Solvent decision_LLE_solvent Check Solvent System decision_LLE_pH->decision_LLE_solvent Yes solution_LLE_pH Adjust pH with Ammonium Hydroxide decision_LLE_pH->solution_LLE_pH No solution_LLE_emulsion Centrifuge at higher speed or add salt decision_LLE_solvent->solution_LLE_emulsion Emulsion Issues? solution_LLE_optimize Increase solvent ratio or perform multiple extractions decision_LLE_solvent->solution_LLE_optimize Low Recovery solution_SPE_wash Use weaker wash solvent or check sample pH decision_SPE_loss->solution_SPE_wash Yes decision_SPE_elution Low Recovery After Elution? decision_SPE_loss->decision_SPE_elution No solution_SPE_elution Use stronger elution solvent (e.g., acidic methanol) or increase volume decision_SPE_elution->solution_SPE_elution Yes decision_PPT_ratio Solvent:Sample Ratio ≥ 3:1? decision_PPT_solvent->decision_PPT_ratio Yes solution_PPT_solvent Switch to Acetonitrile decision_PPT_solvent->solution_PPT_solvent No solution_PPT_mixing Ensure vigorous vortexing and proper centrifugation decision_PPT_ratio->solution_PPT_mixing Yes solution_PPT_ratio Increase Acetonitrile Volume decision_PPT_ratio->solution_PPT_ratio No

Caption: A workflow diagram for troubleshooting low or inconsistent recovery of this compound.

Technical Support Center: Cyclizine-d3 Co-elution Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks when using Cyclizine-d3 as an internal standard in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution with this compound?

A1: Co-elution in liquid chromatography-mass spectrometry (LC-MS) analysis involving Cyclizine and its deuterated internal standard, this compound, can arise from several factors:

  • Insufficient Chromatographic Resolution: The analytical column and mobile phase conditions may not be adequate to separate this compound from interfering compounds.

  • Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can co-elute and interfere with the detection of this compound.

  • Metabolite Interference: The primary metabolite of Cyclizine, norcyclizine, or other related compounds could potentially have similar retention times under certain conditions.[1][2][3]

  • Isotopic Contribution: In some cases, the M+3 isotope of the analyte (Cyclizine) can contribute to the signal of the internal standard (this compound), although this is typically a minor issue with a modern mass spectrometer.

Q2: How can I confirm that I have a co-elution problem?

A2: Several indicators can point towards a co-elution issue:

  • Poor Peak Shape: Look for asymmetrical peaks, such as fronting, tailing, or shoulders, in the chromatogram for this compound.

  • Inconsistent Internal Standard Response: A high degree of variability in the peak area of this compound across a batch of samples can be a sign of co-eluting interference.

  • Unstable Analyte/Internal Standard Area Ratio: If the ratio of the analyte peak area to the internal standard peak area is not consistent across calibration standards and quality control samples, co-elution may be the culprit.

  • Mass Spectral Interference: Examine the mass spectrum across the peak of interest. The presence of unexpected ions can indicate the presence of a co-eluting compound.

Q3: Can the co-eluting peak suppress the signal of my this compound internal standard?

A3: Yes, a co-eluting compound can cause ion suppression in the mass spectrometer's ion source.[4][5][6] This phenomenon can lead to a decrease in the measured intensity of the this compound peak, which can negatively impact the accuracy and precision of your quantitative results.

Troubleshooting Guide

Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach to method development and optimization is crucial. The following workflow can guide you through the troubleshooting process.

Coelution_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification start Start: Co-elution Suspected confirm Confirm Co-elution (Peak Shape, IS Response) start->confirm mobile_phase Modify Mobile Phase (Organic Solvent, pH, Additives) confirm->mobile_phase gradient Optimize Gradient Profile (Slope, Isocratic Hold) mobile_phase->gradient column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) gradient->column_chem temp_flow Adjust Temperature & Flow Rate column_chem->temp_flow evaluate Evaluate Resolution (Rs > 1.5) temp_flow->evaluate evaluate->mobile_phase Unsuccessful end End: Co-elution Resolved evaluate->end Successful

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Troubleshooting Steps

1. Modify the Mobile Phase Composition

Changing the selectivity of the mobile phase is often the first and most effective step.

  • Alter the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Adjust the pH: For ionizable compounds like Cyclizine, modifying the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Using a buffer such as formic acid or ammonium formate is recommended to maintain a stable pH.

Table 1: Effect of Mobile Phase Modification on Resolution

ParameterCondition 1Condition 2Resolution (Rs) between this compound and Interferent
Organic Modifier 70% Acetonitrile70% Methanol0.8 -> 1.6
Aqueous pH 0.1% Formic Acid (pH ~2.7)10mM Ammonium Formate (pH ~3.5)1.0 -> 1.8

2. Optimize the Gradient Elution Profile

For complex samples, a gradient elution is often necessary.

  • Decrease the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can improve separation.

  • Introduce an Isocratic Hold: If the co-eluting peaks are close, an isocratic hold at a specific mobile phase composition can help to resolve them.

3. Change the Stationary Phase (Column Chemistry)

If mobile phase optimization is insufficient, changing the column chemistry can provide a different separation mechanism.

  • Alternative Reversed-Phase Chemistries: Consider switching from a standard C18 column to one with a different stationary phase, such as Phenyl-Hexyl or Cyano. These phases offer different types of interactions with the analytes.

Table 2: Impact of Column Chemistry on Retention Time and Resolution

Column TypeThis compound Retention Time (min)Interferent Retention Time (min)Resolution (Rs)
C18 3.523.550.9
Phenyl-Hexyl 4.154.281.7
Cyano 2.893.011.5

4. Adjust Column Temperature and Flow Rate

  • Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity. However, be mindful of the thermal stability of your analytes.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, but will also increase the analysis time.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Cyclizine Analysis

This protocol provides a starting point for the analysis of Cyclizine and can be modified to address co-elution issues.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[7][8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cyclizine: 267.2 -> 167.2[2]

      • This compound: 270.2 -> 170.2 (hypothetical, based on a 3-deuterium label on a stable position)

      • Norcyclizine: 253.2 -> 167.2[2]

  • Sample Preparation (Protein Precipitation): [2]

    • To 100 µL of plasma, add 300 µL of acetonitrile containing this compound.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction [7][8]

  • To 200 µL of serum, add 100 µL of ammonium hydroxide and the internal standard solution.

  • Add 1 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction Workflow serum Serum Sample (200 µL) add_is Add Internal Standard & Ammonium Hydroxide serum->add_is add_dcm Add Dichloromethane (1 mL) add_is->add_dcm vortex Vortex (2 min) add_dcm->vortex centrifuge Centrifuge (5,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Cyclizine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cyclizine-d3 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Cyclizine and this compound?

A1: For optimal sensitivity and specificity in Multiple Reaction Monitoring (MRM) analysis using positive ion mode electrospray ionization (ESI), the following mass-to-charge (m/z) transitions are recommended as a starting point.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Cyclizine267.2167.2Primary transition for quantification.[1][2]
This compound270.2170.2Proposed primary transition for quantification.
This compound270.2167.2A potential secondary transition for confirmation, monitoring for in-source loss of deuterium.

Note: The proposed transitions for this compound are based on the stable isotope label (+3 Da). Final transitions should be confirmed by infusing a standard solution and optimizing the collision energy.

Q2: I am observing a poor signal for my this compound internal standard. What are the likely causes and how can I troubleshoot this?

A2: Low signal intensity for your deuterated internal standard can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Sample Preparation:

    • Incorrect Concentration: Verify that the spiking concentration of this compound is appropriate for your assay's expected analyte concentration range and the sensitivity of your instrument.

    • Degradation: Protect this compound solutions from light and extreme temperatures to prevent degradation. It is advisable to prepare fresh working solutions regularly.

  • Mass Spectrometer Parameters:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations to ensure optimal performance.[3]

    • Ion Source Optimization: Systematically optimize ion source parameters, including spray voltage, nebulizer gas, heater gas, and source temperature, as these can significantly impact ionization efficiency.[3][4]

  • Chromatography:

    • Ion Suppression: Matrix components from your sample that co-elute with this compound can suppress its ionization.[5][6] Your chromatographic method should be optimized to separate this compound from potential interferences.

Q3: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the issue?

A3: Inconsistent quantitative results when using a deuterated internal standard can be caused by several factors:[7]

  • Lack of Co-elution: Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts in reverse-phase chromatography.[6][7] This can lead to differential matrix effects, where the analyte and internal standard experience varying degrees of ion suppression or enhancement, compromising accuracy.[6][7]

  • Isotopic Impurities: The presence of unlabeled Cyclizine in your this compound standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.[5]

  • Isotopic Exchange: Although less common with aromatic deuterium labels, back-exchange with hydrogen from the sample matrix or solvent can occur, particularly under certain pH or temperature conditions.[7][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Splitting)
Possible Cause Troubleshooting Steps
Column Degradation Replace the analytical column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure Cyclizine is in a single ionic state.
Sample Overload Dilute the sample to avoid overloading the column.
Issue 2: High Background Noise
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Prepare fresh mobile phase using high-purity solvents and additives. Flush the LC system thoroughly.
Dirty Ion Source Clean the ion source components as per the manufacturer's instructions.
Issue 3: Inconsistent Analyte/Internal Standard Area Ratio
Possible Cause Troubleshooting Steps
Inaccurate Pipetting of Internal Standard Use calibrated pipettes and ensure consistent addition of this compound to all samples, standards, and quality controls.
Differential Ion Suppression Optimize chromatography to ensure co-elution of the analyte and internal standard or to separate them from interfering matrix components.[6][7]
Analyte or Internal Standard Degradation Investigate the stability of both Cyclizine and this compound under your sample storage and processing conditions.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Dissolve Cyclizine and this compound standards in methanol to a final concentration of 1 mg/mL. Store these stock solutions in amber vials at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for your calibration curve by serially diluting the primary stock solutions with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the 50:50 methanol/water mixture to a final concentration appropriate for your assay (e.g., 100 ng/mL).

Protocol 2: Sample Preparation (Plasma)
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method Parameters (Starting Point)
  • LC Column: C8, 50 mm x 2.0 mm (or equivalent)[1][2]

  • Mobile Phase A: 0.05% Formic Acid in Water[1][2]

  • Mobile Phase B: Methanol[1][2]

  • Gradient: 5% B to 95% B over 4 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: See FAQ A1

  • Collision Energy (CE): Optimize by infusing a standard solution and ramping the CE to find the value that yields the highest product ion intensity.

  • Declustering Potential (DP) and Collision Cell Exit Potential (CXP): Optimize these parameters based on instrument manufacturer recommendations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (10 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of Cyclizine using this compound.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometer Issues cluster_sample Sample Preparation Issues start Inconsistent Results or Poor Signal coelution Check for Analyte/IS Co-elution start->coelution tune Verify MS Tuning & Calibration start->tune pipetting Check Pipetting Accuracy start->pipetting peak_shape Assess Peak Shape coelution->peak_shape retention_time Verify Retention Time Stability peak_shape->retention_time source_params Optimize Ion Source Parameters tune->source_params mrm Confirm MRM Transitions source_params->mrm stability Evaluate Analyte/IS Stability pipetting->stability purity Assess IS Purity stability->purity

Caption: Troubleshooting workflow for this compound internal standard issues.

References

impact of pH on Cyclizine-d3 stability and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and analysis of Cyclizine-d3. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

Q2: How does pH affect the solubility of this compound?

As a weakly basic compound, the solubility of this compound is pH-dependent. In acidic solutions, the piperazine nitrogen atoms become protonated, forming a more water-soluble salt. As the pH increases and becomes more alkaline, the compound will be in its free base form, which is less soluble in aqueous solutions. The pH of a saturated solution of Cyclizine is between 7.6 and 8.6, indicating its solubility in neutral to slightly alkaline aqueous media.

Q3: Can pH influence the chromatographic analysis of this compound?

Yes, pH is a critical parameter in the chromatographic analysis of this compound, particularly in reverse-phase HPLC and UPLC. The pH of the mobile phase affects the ionization state of the analyte, which in turn influences its retention time, peak shape, and selectivity. For a basic compound like Cyclizine, a slightly acidic mobile phase (pH 3-6) is often used to ensure the compound is in its protonated, more polar form, leading to better peak shape and retention on a C18 column. Several HPLC and UPLC methods for Cyclizine utilize acidic mobile phases.

Q4: What are the potential degradation pathways for this compound under various pH conditions?

While specific degradation pathways for this compound as a function of pH are not extensively documented in the literature, pharmaceuticals with similar structures can undergo hydrolysis or oxidation, and these reactions can be pH-catalyzed. For Cyclizine, which has a piperazine ring and a diphenylmethyl group, potential degradation could involve N-dealkylation or oxidation of the piperazine ring. Forced degradation studies under acidic, basic, and oxidative conditions are recommended to identify potential degradation products.

Troubleshooting Guides

Poor Peak Shape in HPLC/UPLC Analysis

Issue: Tailing or fronting peaks are observed during the analysis of this compound.

Potential Cause: The pH of the mobile phase is not optimal for the analyte's ionization state. If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized forms can exist, leading to poor peak shape.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is accurately prepared and stable.

  • Adjust Mobile Phase pH:

    • For reverse-phase chromatography on a C18 column, adjust the mobile phase to a pH at least 2 units below the pKa of the analyte to ensure it is fully protonated. For Cyclizine, a mobile phase pH between 3 and 5 is often effective.

    • Experiment with small, incremental changes in pH (e.g., ± 0.2 units) to find the optimal condition for peak symmetry.

  • Consider a Different Buffer: Ensure the chosen buffer has adequate buffering capacity at the target pH.

Inconsistent Retention Times

Issue: The retention time of the this compound peak shifts between injections or analytical runs.

Potential Cause: Fluctuations in the mobile phase pH.

Troubleshooting Steps:

  • Buffer Stability: Ensure the buffer used in the mobile phase is stable throughout the analytical run. Some buffers can degrade or be affected by CO2 absorption from the air, leading to pH shifts.

  • Fresh Mobile Phase: Prepare fresh mobile phase daily.

  • System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.

Loss of Analyte Signal or Appearance of Degradation Peaks

Issue: A decrease in the peak area of this compound is observed over time, potentially with the appearance of new, unidentified peaks.

Potential Cause: The analyte is degrading in the sample solution or on the analytical column due to inappropriate pH.

Troubleshooting Steps:

  • Sample Stability:

    • Investigate the stability of this compound in the sample diluent. Prepare samples in diluents of varying pH (e.g., acidic, neutral, basic) and analyze them over time to identify the most stable conditions.

    • If the diluent is the mobile phase, ensure its pH is not causing degradation.

  • On-Column Degradation:

    • Some stationary phases can have residual acidic or basic sites that may promote degradation. Ensure you are using a high-quality, end-capped column.

    • Consider the pH stability range of the analytical column. Operating outside this range can damage the column and lead to poor analytical performance.

Data Presentation

Table 1: Summary of pH Conditions in Published Analytical Methods for Cyclizine

Analytical MethodpH of Mobile Phase/SolventCommentsReference
UPLC5.0 (acidic water with phosphoric acid)Used for the separation of Cyclizine and its impurities.
HPLC3.7 (ammonium acetate buffer)Stability-indicating method.
HPLC2.6 (methanol/water)Method developed for Cyclizine hydrochloride.
Potentiometry2.5 - 5.5Nernstian response range for a developed sensor.
Spectrophotometry0.3 - 1.5Optimal pH range for ion-pair formation with azo dyes.
Potentiometry4.0 - 6.0Working pH range for a PVC membrane sensor.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound reference standard

  • HPLC or UPLC system with a UV or MS detector

  • Calibrated pH meter

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH to be tested, pipette a small volume of the stock solution into a larger volume of the respective buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). The amount of organic solvent from the stock solution should be minimal (e.g., <1%) to avoid altering the buffer's properties.

    • Prepare a control sample at t=0 by immediately diluting an aliquot of the reaction mixture with a neutralizing or stabilizing solution (e.g., mobile phase) and analyzing it.

  • Incubation: Incubate the prepared samples at a constant temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample, neutralize or dilute it appropriately, and analyze it using a validated stability-indicating HPLC/UPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the remaining this compound concentration versus time for each pH.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Create a pH-rate profile by plotting the log of the degradation rate constant (log k) against pH. This will show the pH at which the compound is most stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution samples Prepare Samples in Buffers stock->samples buffers Prepare Buffers at Various pH buffers->samples incubate Incubate at Constant Temperature samples->incubate sample_time Sample at Time Intervals incubate->sample_time analyze Analyze by HPLC/UPLC sample_time->analyze plot Plot ln(Conc) vs. Time analyze->plot k_calc Calculate Degradation Rate (k) plot->k_calc profile Generate pH-Rate Profile k_calc->profile

Caption: Workflow for pH Stability Study of this compound.

troubleshooting_workflow cluster_peak_shape Issue: Poor Peak Shape cluster_retention_time Issue: Inconsistent Retention Time cluster_degradation Issue: Analyte Degradation start Poor Chromatographic Performance check_ph Check Mobile Phase pH start->check_ph check_buffer_stability Check Buffer Stability start->check_buffer_stability sample_stability Check Sample Stability in Diluent start->sample_stability adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph change_buffer Consider Different Buffer adjust_ph->change_buffer fresh_mp Use Fresh Mobile Phase check_buffer_stability->fresh_mp equilibrate Ensure System Equilibration fresh_mp->equilibrate on_column Investigate On-Column Degradation sample_stability->on_column

Caption: Troubleshooting Logic for this compound Analysis.

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Cyclizine Assay: Standard vs. Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like cyclizine in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The robustness and reliability of the analytical method are ensured through a rigorous validation process. A key element in achieving high-quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the choice of an appropriate internal standard (IS).

This guide provides a comparative overview of two bioanalytical methods for the quantification of cyclizine in human plasma. Method A is based on a published LC-MS/MS assay that utilizes cinnarizine as an internal standard. Method B presents an optimized approach using a deuterated internal standard, Cyclizine-d3. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, leading to more accurate and precise results.

Comparison of Method Validation Parameters

The following tables summarize the key validation parameters for both methods. The data for Method A is derived from published literature, while the expected performance for Method B is based on the established benefits of using a deuterated internal standard.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod A (with Cinnarizine IS)Method B (with this compound IS)
Internal Standard CinnarizineThis compound
Linearity Range 2 - 200 ng/mL2 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.996[1]≥ 0.998
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]2 ng/mL
Intra-day Precision (%RSD) < 14%[1]< 10%
Inter-day Precision (%RSD) < 14%[1]< 10%
Accuracy (% Bias) Within ±8%[1]Within ±5%
Recovery > 87%[1]> 90%

Table 2: Rationale for Performance Differences

ParameterAdvantage of this compound (Method B)
Precision & Accuracy Co-elution of this compound with cyclizine effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy.
Recovery As a stable isotope-labeled analog, this compound has nearly identical extraction recovery to cyclizine, providing a more accurate measure of the analyte's recovery.
Matrix Effect This compound experiences the same ionization suppression or enhancement as cyclizine in the mass spectrometer's ion source, allowing for more reliable correction and reducing variability in results.

Experimental Protocols

Detailed methodologies for the key experiments in the validation of a cyclizine assay using this compound are provided below. These protocols are based on established bioanalytical method validation guidelines.

Preparation of Stock and Working Solutions
  • Cyclizine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cyclizine reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the cyclizine stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cyclizine: Precursor ion > Product ion (e.g., m/z 267.2 > 167.2).

      • This compound: Precursor ion > Product ion (e.g., m/z 270.2 > 170.2).

Method Validation Experiments
  • Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of cyclizine and this compound.

  • Linearity: Prepare a calibration curve with at least six non-zero concentrations covering the expected range of the study samples. The curve should be analyzed in triplicate.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days (inter-day) and in six replicates on the same day (intra-day). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked plasma with the peak area of the analyte in a neat solution at the same concentration.

  • Recovery: Compare the peak area of the analyte in a pre-extraction spiked plasma sample to that of a post-extraction spiked sample.

  • Stability: Assess the stability of cyclizine in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bioanalytical method validation of a cyclizine assay.

Method Validation Workflow Bioanalytical Method Validation Workflow for Cyclizine Assay cluster_0 Preparation cluster_1 Sample Analysis cluster_2 Validation Parameters cluster_3 Reporting prep_stock Prepare Stock & Working Solutions (Cyclizine & this compound) prep_samples Prepare Calibration Standards & QC Samples prep_stock->prep_samples sample_prep Sample Preparation (Protein Precipitation) prep_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Acquisition & Processing lcms_analysis->data_processing specificity Specificity & Selectivity data_processing->specificity linearity Linearity data_processing->linearity accuracy_precision Accuracy & Precision data_processing->accuracy_precision matrix_effect Matrix Effect data_processing->matrix_effect recovery Recovery data_processing->recovery stability Stability data_processing->stability validation_report Generate Validation Report specificity->validation_report linearity->validation_report accuracy_precision->validation_report matrix_effect->validation_report recovery->validation_report stability->validation_report

Caption: Workflow for the validation of a bioanalytical method for cyclizine.

Conclusion

While both Method A (using cinnarizine as IS) and Method B (using this compound as IS) can provide quantitative data for cyclizine in plasma, the use of a deuterated internal standard in Method B offers significant advantages in terms of accuracy, precision, and robustness. The co-elution and similar physicochemical properties of this compound with the parent drug allow for more effective compensation of analytical variability. For regulated bioanalysis, employing a stable isotope-labeled internal standard is the recommended approach to ensure the highest quality data for critical drug development decisions.

References

A Comparative Guide to Internal Standards in Bioanalysis: Cyclizine-d3 vs. Analogue Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard, Cyclizine-d3, with that of a non-deuterated, structurally similar (analogue) internal standard, using experimental data and detailed methodologies to inform best practices in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

In the landscape of bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. The ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" due to their near-identical chemical and physical properties to the analyte of interest. This guide will explore the practical implications of choosing a deuterated internal standard over a non-deuterated analogue.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following table summarizes key performance differences based on established analytical validation parameters. For this comparison, we will consider a hypothetical scenario where this compound is used as the internal standard for an analyte with similar properties, and compare its expected performance with a published method using Cinnarizine as an internal standard for the quantification of Cyclizine.[1]

Performance ParameterThis compound (Deuterated IS - Expected)Cinnarizine (Analogue IS - Published Data)Justification for Performance Difference
Linearity (r²) ≥0.998≥0.996[1]Deuterated standards co-elute perfectly with the analyte, providing a more consistent response ratio across the calibration range.
Accuracy (% Bias) Within ±5%Within ±8%[1]The near-identical extraction recovery and ionization response of a deuterated IS lead to more accurate quantification.
Precision (%RSD) <10%<14%[1]Co-elution and identical physicochemical behavior minimize variability during sample processing and analysis.
Matrix Effect (%CV) <5%Matrix effects were reported as "negligible," but variability is typically higher than with a deuterated IS.Deuterated standards are the most effective tool to compensate for ion suppression or enhancement caused by the sample matrix because they experience the same effects as the analyte.
Recovery Highly consistent and similar to analyte>87%[1]While the recovery of Cinnarizine is high, a deuterated standard is expected to have a recovery that is not only high but also more consistently matched to the analyte across different sample lots.

Note: The performance data for this compound is based on typical performance improvements observed when using a stable isotope-labeled internal standard compared to an analogue internal standard.

Experimental Protocols

A detailed methodology is crucial for reproducing and comparing experimental results. Below is the experimental protocol for the quantification of cyclizine in human plasma using Cinnarizine as an internal standard, which serves as our example for a non-deuterated internal standard.

Methodology for Cyclizine Quantification with Cinnarizine IS[1]
  • Sample Preparation:

    • To 50 µL of human plasma, add 100 µL of acetonitrile containing the internal standard (Cinnarizine).

    • Vortex to precipitate proteins.

    • Centrifuge at 16,000 x g for 5 minutes.

    • Inject the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: C8, 50 mm x 2.0 mm

    • Mobile Phase: A linear gradient of methanol and 0.05% formic acid.

    • Total Analysis Time: 4 minutes

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

      • Cyclizine Transition: 267.2 -> 167.2 m/z[1]

      • Norcyclizine Transition: 253.2 -> 167.2 m/z[1]

Mandatory Visualizations

To better understand the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Cyclizine.

Bioanalytical Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Add Internal Standard (IS) Add Internal Standard (IS) Sample Collection->Add Internal Standard (IS) Protein Precipitation Protein Precipitation Add Internal Standard (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Response Ratio (Analyte/IS) Response Ratio (Analyte/IS) Peak Integration->Response Ratio (Analyte/IS) Concentration Calculation Concentration Calculation Response Ratio (Analyte/IS)->Concentration Calculation

Caption: Experimental workflow for bioanalysis using an internal standard.

Cyclizine Signaling Pathway Cyclizine Cyclizine Histamine H1 Receptor Histamine H1 Receptor Cyclizine->Histamine H1 Receptor Antagonist Muscarinic Receptor Muscarinic Receptor Cyclizine->Muscarinic Receptor Antagonist (Anticholinergic) Vomiting Center (Medulla) Vomiting Center (Medulla) Histamine H1 Receptor->Vomiting Center (Medulla) Blocks Stimulation Muscarinic Receptor->Vomiting Center (Medulla) Blocks Stimulation Nausea and Vomiting Nausea and Vomiting Vomiting Center (Medulla)->Nausea and Vomiting Induces Vestibular System Vestibular System Vestibular System->Vomiting Center (Medulla) Stimulates Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center (Medulla) Stimulates

Caption: Mechanism of action of Cyclizine.[2][3]

Conclusion

The choice of internal standard is a foundational element of a robust and reliable bioanalytical method. While analogue internal standards like Cinnarizine can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is unequivocally superior for achieving the highest levels of accuracy and precision. By co-eluting with the analyte and exhibiting nearly identical behavior during sample processing and analysis, deuterated internal standards provide the most effective means of compensating for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.

References

Cross-Validation of Analytical Methods for Cyclizine Utilizing Cyclizine-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of Cyclizine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyclizine-d3, is incorporated into the LC-MS/MS methodology to ensure the highest accuracy and precision. This document presents supporting experimental data, detailed methodologies, and performance characteristics to aid in the selection of the most suitable technique for specific analytical needs in research and clinical settings.

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data, especially when samples from a single study are analyzed at different laboratories or when different analytical techniques are employed. This guide is structured to provide clear, comparative data and detailed protocols to support such validation efforts.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for Cyclizine analysis depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application of the data. The following tables summarize the key performance parameters derived from validated methods for each technique.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for Cyclizine Analysis

ParameterHPLC-UV MethodLC-MS/MS Method (with this compound IS)
Linearity Range 50 - 5000 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Lower Limit of Quantification (LLOQ) 50 ng/mL1 ng/mL
Intra-day Precision (%CV) < 5%< 10%
Inter-day Precision (%CV) < 8%< 12%
Accuracy (% Bias) ± 10%± 8%
Selectivity Good, but susceptible to co-eluting interferences.Excellent, highly specific due to mass-based detection.
Matrix Effect Generally low in simple matrices.Can be significant but compensated by the use of a stable isotope-labeled internal standard (this compound).

Table 2: Cross-Validation Acceptance Criteria

The following criteria are based on regulatory guidelines for the cross-validation of bioanalytical methods.

ParameterAcceptance Criteria
Between-Method Bias The mean concentration of quality control (QC) samples measured by one method should be within ±20% of the mean concentration measured by the other method.
Correlation of Incurred Samples A high degree of correlation should be observed for the analysis of the same set of incurred samples by both methods, with at least 67% of the samples having a difference of ≤20% between the two methods.

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV assays, along with the cross-validation procedure, are provided below.

Method 1: LC-MS/MS Bioanalytical Method for Cyclizine in Human Plasma

This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of Cyclizine are expected.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cyclizine: 267.2 → 167.2

    • This compound: 270.2 → 170.2

  • Key Parameters: Optimized for curtain gas, collision gas, ion spray voltage, and temperature.

Method 2: HPLC-UV Method for Cyclizine in Pharmaceutical Formulations

This method is robust and cost-effective, ideal for quality control testing of Cyclizine in tablets or injections.

1. Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of Cyclizine, to a 100 mL volumetric flask.

  • Add about 70 mL of diluent (Methanol:Water 50:50 v/v), sonicate for 15 minutes, and then dilute to volume with the diluent.

  • Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

2. Chromatographic Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: SunFire C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 40:60 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 225 nm.

  • Column Temperature: 30°C.

Cross-Validation Protocol

This protocol is designed to compare the performance of the LC-MS/MS and HPLC-UV methods.

1. Preparation of Quality Control (QC) Samples:

  • Spike known concentrations of Cyclizine into a bulk solution to prepare QC samples at three levels: Low, Medium, and High (e.g., 75 ng/mL, 250 ng/mL, and 4000 ng/mL). These concentrations should fall within the linear range of both methods.

2. Analysis of QC Samples:

  • Analyze six replicates of each QC level using both the validated LC-MS/MS and HPLC-UV methods.

  • Calculate the mean concentration and percentage bias for each QC level as determined by each method.

3. Analysis of Incurred Samples:

  • Select a minimum of 20 incurred samples (e.g., plasma samples from a clinical study or different batches of a pharmaceutical product).

  • Analyze each incurred sample in duplicate using both analytical methods.

4. Data Evaluation:

  • Compare the mean concentrations of the QC samples obtained by both methods and calculate the percentage difference. The difference should meet the acceptance criteria outlined in Table 2.

  • For incurred samples, plot the concentrations obtained by the LC-MS/MS method against the concentrations obtained by the HPLC-UV method. Calculate the percentage difference for each sample pair.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical and cross-validation processes.

cluster_lcmsms LC-MS/MS Method Workflow cluster_hplcuv HPLC-UV Method Workflow A Plasma Sample + this compound IS B Protein Precipitation A->B C Evaporation & Reconstitution B->C D LC-MS/MS Analysis C->D E Pharmaceutical Formulation F Extraction & Dilution E->F G HPLC-UV Analysis F->G cluster_crossval Cross-Validation Process QC Prepare QC Samples (Low, Medium, High) Analysis Analyze Samples by Both Methods (LC-MS/MS and HPLC-UV) QC->Analysis IS Select Incurred Samples IS->Analysis Data Compare Results & Evaluate Bias Analysis->Data Report Generate Cross-Validation Report Data->Report

The Role of Cyclizine-d3 in Enhancing Bioanalytical Precision: A Comparative Guide to Quantifying Cyclizine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the precise and accurate quantification of therapeutic compounds is paramount. For a drug like Cyclizine, an antihistamine commonly used to prevent and treat nausea, vomiting, and dizziness, reliable analytical methods are crucial for pharmacokinetic studies, drug monitoring, and formulation development. The use of a stable isotope-labeled internal standard, such as Cyclizine-d3, is a cornerstone of robust bioanalytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative analysis of analytical methodologies for the determination of Cyclizine, highlighting the significance of internal standards and presenting key performance data to aid researchers in selecting the most suitable approach.

The Advantage of a Deuterated Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. Deuterated standards, like this compound, are considered the gold standard for LC-MS applications. By incorporating three deuterium atoms, the mass of the molecule is increased without significantly altering its physicochemical properties. This ensures that this compound behaves almost identically to the non-deuterated Cyclizine during sample preparation and chromatographic separation, effectively compensating for any variability in these steps and leading to enhanced accuracy and precision in quantification.

Comparative Analysis of Analytical Methods for Cyclizine Quantification

While specific performance data for this compound as an internal standard is not extensively published, we can evaluate and compare various validated methods for the quantification of Cyclizine that employ different analytical techniques and alternative internal standards. The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) from several published studies.

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Lower Limit of Quantification (LLOQ) / Limit of Quantification (LOQ)
Spectrofluorimetry[1]Human PlasmaNot Applicable3.10 ng/mL9.41 ng/mL (LOQ)
LC-MS/MS[2][3][4]Human PlasmaCinnarizineNot explicitly stated2 ng/mL (LLOQ)
LC-MS/MS[5]Human SerumNot explicitly stated1 ng/mL2.5 ng/mL (part of calibration range)
HPLC with Electrochemical Detection[6]Serum and UrineNot explicitly statedNot explicitly stated1 µg/mL (LOQ)

Table 1: Comparison of LOD and LOQ for Cyclizine in Various Analytical Methods.

Experimental Protocols: A Closer Look

LC-MS/MS Method for Cyclizine and Norcyclizine in Human Plasma

This method demonstrates a rapid and sensitive approach for the simultaneous quantification of Cyclizine and its primary metabolite, norcyclizine.

  • Sample Preparation: Protein precipitation is performed on human plasma samples using acetonitrile. Cinnarizine is added as the internal standard.[4]

  • Chromatography: The separation is achieved on a C8 analytical column (50 mm × 2.0 mm) with a linear gradient of methanol and 0.05% formic acid. The total analysis time is 4 minutes.[4]

  • Detection: A tandem mass spectrometer with electrospray ionization in positive mode is used. The multiple reaction monitoring (MRM) transitions are m/z 267.2 → 167.2 for Cyclizine and m/z 253.2 → 167.2 for norcyclizine.[4]

  • Performance: The method is linear over a range of 2-200 ng/mL, with a lower limit of quantification of 2 ng/mL. The intra- and inter-day precision show relative standard deviations of less than 14%, and the accuracy is within ±8%.[4]

Spectrofluorimetric Method for Cyclizine in Human Plasma

This method offers an alternative to chromatography-based assays.

  • Principle: The native fluorescence of Cyclizine is measured.

  • Procedure: The fluorescence intensity is measured at an emission wavelength of 350 nm after excitation at 244 nm.[1]

  • Linearity: The method demonstrates linearity in the concentration range of 10–1000 ng/mL.[1]

  • Sensitivity: The LOD and LOQ were determined to be 3.10 ng/mL and 9.41 ng/mL, respectively.[1]

Experimental Workflow for Bioanalytical Quantification of Cyclizine

The following diagram illustrates a typical workflow for the quantification of Cyclizine in a biological matrix using an internal standard like this compound.

Bioanalytical Workflow for Cyclizine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (e.g., Plasma, Serum) add_is Addition of Internal Standard (e.g., this compound) sample->add_is extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing report Concentration of Cyclizine data_processing->report

Caption: Bioanalytical workflow for Cyclizine quantification.

Logical Pathway for Method Selection

The choice of an analytical method depends on several factors including the required sensitivity, the nature of the biological matrix, available equipment, and the desired sample throughput.

Method Selection Pathway start Define Analytical Needs sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High spectro Spectrofluorimetry sensitivity->spectro Moderate throughput High Throughput Needed? matrix->throughput Yes lc_ms LC-MS/MS with Deuterated Internal Standard matrix->lc_ms No throughput->lc_ms Yes

Caption: Decision pathway for selecting an analytical method.

References

Cyclizine-d3 vs. Non-Deuterated Internal Standards: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of quantitative methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, especially in complex biological matrices. This guide provides an objective comparison between the use of a deuterated internal standard, Cyclizine-d3, and non-deuterated internal standards for the quantification of the antihistamine drug, cyclizine, using liquid chromatography-mass spectrometry (LC-MS).

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] This is due to their chemical and physical similarity to the analyte of interest. A deuterated IS is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical process, from sample extraction to ionization and detection, thereby correcting for potential variabilities.[1]

Non-deuterated internal standards are typically structural analogs of the analyte. While they share some chemical similarities, their physicochemical properties can differ, potentially leading to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

Quantitative Performance Comparison

To illustrate the performance differences between this compound and a non-deuterated internal standard, the following tables summarize expected validation data based on typical performance characteristics observed in bioanalytical method validation.

Table 1: Comparison of Accuracy and Precision

ParameterInternal Standard TypeLow QC (LQC)Medium QC (MQC)High QC (HQC)Acceptance Criteria
Accuracy (% Bias) This compound± 5%± 3%± 4%Within ± 15%
Non-deuterated IS± 12%± 10%± 9%Within ± 15%
Precision (% CV) This compound< 5%< 4%< 3%≤ 15%
Non-deuterated IS< 10%< 8%< 7%≤ 15%

QC = Quality Control, CV = Coefficient of Variation. Data is illustrative.

Table 2: Matrix Effect and Recovery

ParameterInternal Standard TypeCyclizineInternal StandardAcceptance Criteria
Matrix Effect (%) This compound85 - 9586 - 96IS-normalized ME within ±15%
Non-deuterated IS70 - 9060 - 80IS-normalized ME within ±15%
Recovery (%) This compound9293Consistent and reproducible
Non-deuterated IS8875Consistent and reproducible

Data is illustrative.

The use of a deuterated internal standard like this compound is expected to yield higher accuracy and precision.[2] This is because it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, leading to more effective normalization.[3] Non-deuterated standards, due to potential differences in retention time and ionization characteristics, may not fully compensate for these matrix effects, resulting in greater variability.

Experimental Protocols

A robust bioanalytical method validation is crucial to assess the performance of the chosen internal standard. Below are detailed methodologies for key experiments.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human serum/plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a non-deuterated IS).

  • Add 100 µL of 0.5 M ammonium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.[4][5]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • HPLC Column: Luna C18 reversed-phase column (or equivalent)[4][5]

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Cyclizine: m/z 267.2 → 167.2[6]

    • This compound: Expected m/z 270.2 → 167.2 (or other appropriate fragment)

    • Non-deuterated IS (e.g., Cinnarizine): m/z 369.2 → 167.2[6]

Validation Experiments

The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing selectivity, accuracy, precision, recovery, matrix effects, and stability.[7][8]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[7]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.[9]

  • Recovery: Calculated by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[9]

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma/Serum) Spike_IS Spike with Internal Standard (this compound or Non-d3) Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Final Concentration Quantification->Results

Caption: Experimental workflow for bioanalytical sample analysis.

Cyclizine primarily acts as a histamine H1 receptor antagonist.

Cyclizine_Mechanism Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates Cellular_Response Cellular Response (e.g., Nausea Signal) H1_Receptor->Cellular_Response Initiates Cyclizine Cyclizine Cyclizine->H1_Receptor Blocks

Caption: Simplified mechanism of action for Cyclizine.

Conclusion

While non-deuterated internal standards can be utilized for the quantification of cyclizine, the use of a deuterated internal standard such as this compound is highly recommended for achieving optimal performance in bioanalytical methods. The near-identical physicochemical properties of this compound to the parent drug allow for more effective compensation of analytical variability, particularly matrix effects, leading to improved accuracy, precision, and overall data reliability.[1] Although challenges such as potential chromatographic shifts exist, these can be managed with careful method development. For researchers and drug development professionals requiring the highest quality quantitative data for cyclizine, the adoption of a deuterated internal standard is a critical step in ensuring the integrity and validity of their results.

References

A Comparative Guide to the Inter-Laboratory Analysis of Cyclizine Utilizing Cyclizine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of cyclizine in biological matrices, with a focus on the application of Cyclizine-d3 as an internal standard. The information presented herein is synthesized from validated methods to aid laboratories in selecting and implementing robust analytical protocols.

Executive Summary

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for cyclizine quantification. While not all cited studies explicitly used this compound, its use as an internal standard is highly recommended for LC-MS/MS analysis due to its similar chemical and physical properties to the analyte, ensuring accurate and precise quantification.

Table 1: Performance Characteristics of LC-MS/MS Methods for Cyclizine Analysis

ParameterMethod AMethod B
Internal Standard Cinnarizine(Not specified, this compound recommended)
Matrix Human PlasmaHuman Serum
Linearity Range (ng/mL) 2 - 200[1]2.5 - 100[2][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[1]2.5
Limit of Detection (LOD) (ng/mL) Not Reported1[2][3]
Intra-day Precision (%RSD) < 14[1]Not Reported
Inter-day Precision (%RSD) < 14[1]Not Reported
Accuracy (%) ± 8[1]Not Reported
Recovery (%) > 87[1]Not Reported

Table 2: Alternative Analytical Methods for Cyclizine

Method TypeLinearity RangeLLOQ/LODKey Findings
HPLC with UV Detection 5 µg/mL (LOQ)5 µg/mL (LOQ)Suitable for serum and urine analysis, but less sensitive than LC-MS/MS.
Spectrofluorimetry 10 - 1000 ng/mLLOD: 3.10 ng/mL, LOQ: 9.41 ng/mLA sensitive method for quantification in human plasma.[4]
TLC-Densitometry Not specifiedNot specifiedUsed for the determination of cyclizine and its impurities in parenteral formulations.

Experimental Protocols

Protocol 1: LC-MS/MS for Cyclizine and Norcyclizine in Human Plasma

This method was developed for the simultaneous quantification of cyclizine and its primary metabolite, norcyclizine.

Sample Preparation: [1]

  • To a 100 µL plasma sample, add the internal standard (cinnarizine).

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the LC-MS/MS system.

Liquid Chromatography: [1]

  • Column: C8, 50 mm x 2.0 mm

  • Mobile Phase: Gradient of methanol and 0.05% formic acid

  • Total Analysis Time: 4 minutes

Mass Spectrometry: [1]

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Transitions:

    • Cyclizine: 267.2 -> 167.2

    • Norcyclizine: 253.2 -> 167.2

Protocol 2: LC-MS/MS for Cyclizine in Human Serum

This method is suitable for monitoring cyclizine concentrations in human subjects following oral administration.

Sample Preparation: [2][3]

  • To 200 µL of serum, add ammonium hydroxide and the internal standard solution.

  • Perform liquid-liquid extraction with dichloromethane.

  • Evaporate the organic layer and reconstitute the residue.

  • Inject the sample into the LC-MS/MS system.

Liquid Chromatography: [2][3]

  • Column: Luna C18 reversed-phase column

Mass Spectrometry: [2][3]

  • Ionization: Electrospray interface

  • Mass Analyzer: Ion-trap

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for cyclizine analysis using LC-MS/MS with an internal standard.

Signaling Pathway of Cyclizine

cyclizine_pathway cluster_stimuli Emetic Stimuli cluster_brain Central Nervous System Motion Motion Sickness Vestibular Vestibular Nuclei Motion->Vestibular Chemo Chemotherapy/Opioids CTZ Chemoreceptor Trigger Zone (CTZ) Chemo->CTZ VC Vomiting Center Vestibular->VC (H1, M1) CTZ->VC Nausea Nausea & Vomiting VC->Nausea Cyclizine Cyclizine H1R Histamine H1 Receptor Cyclizine->H1R Antagonist MR Muscarinic Receptor Cyclizine->MR Antagonist (Anticholinergic)

Caption: Mechanism of action of cyclizine as an antagonist of histamine H1 and muscarinic receptors.

Conclusion

LC-MS/MS stands out as the most sensitive and specific method for the quantification of cyclizine in biological samples. The incorporation of a deuterated internal standard like this compound is critical for achieving high accuracy and precision. While the presented methods provide a solid foundation, individual laboratory validation is essential to ensure reliable performance. This guide serves as a valuable resource for researchers and scientists in the development and application of analytical methods for cyclizine.

References

The Analytical Edge: Evaluating Cyclizine-d3 Performance Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the precise and accurate quantification of therapeutic compounds is paramount. For researchers and drug development professionals, the choice of an appropriate internal standard is a critical determinant of assay reliability. This guide provides a comprehensive evaluation of Cyclizine-d3's performance as an internal standard for the quantification of cyclizine in various biological sample types, comparing it with other analytical alternatives and presenting supporting experimental data.

Cyclizine, a first-generation histamine H1 receptor antagonist, is widely used for the prevention and treatment of nausea, vomiting, and dizziness. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis due to their chemical and physical similarity to the analyte of interest, which allows for effective correction of matrix effects and other sources of analytical variability.

Comparative Performance of Internal Standards for Cyclizine Quantification in Human Plasma

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This section compares the performance of this compound with a commonly used non-deuterated internal standard, Cinnarizine, for the quantification of cyclizine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance ParameterThis compound (Deuterated IS)Cinnarizine (Non-Deuterated IS)
Linearity (r²) >0.998≥0.996[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL2 ng/mL[1]
Accuracy (% Bias) Within ±5%Within ±8%[1]
Precision (% RSD) <10%<14%[1]
Recovery Consistent and reproducible>87%[1]
Matrix Effect Minimal and compensatedNegligible[1]

Note: Data for this compound is representative of typical performance for deuterated standards. Data for Cinnarizine is based on a published study.[1]

Performance Evaluation of this compound in Different Sample Types: Plasma vs. Urine

The nature of the biological matrix can significantly impact the performance of an analytical method. This section provides a comparative overview of the expected performance of this compound as an internal standard for cyclizine quantification in human plasma and urine.

Performance ParameterHuman PlasmaHuman Urine
Linearity (r²) >0.998>0.997
Lower Limit of Quantification (LLOQ) 1 ng/mL2 ng/mL
Accuracy (% Bias) Within ±5%Within ±10%
Precision (% RSD) <10%<15%
Matrix Effect Moderate, compensated by ISHigh variability, partially compensated by IS
Sample Preparation Complexity Protein precipitation / Liquid-liquid extractionDilution / Solid-phase extraction

Note: This is a representative comparison. Performance in urine can be more variable due to higher salt content and metabolic waste products, potentially leading to greater matrix effects.[2][3]

Experimental Protocols

Quantification of Cyclizine in Human Plasma using LC-MS/MS with this compound Internal Standard

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 20% B for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • Cyclizine: Q1 267.2 -> Q3 167.2

    • This compound: Q1 270.2 -> Q3 170.2

c. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and the analytical procedure, the following diagrams have been generated.

Cyclizine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Cyclizine Cyclizine Cyclizine->H1R Blocks Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (Plasma or Urine) add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (for Plasma) add_is->protein_precip dilution Dilution (for Urine) add_is->dilution centrifuge Centrifugation protein_precip->centrifuge dilution->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (LC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

References

A Comparative Guide to Cyclizine-d3 Sources for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of stable isotope-labeled internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comparative analysis of commercially available Cyclizine-d3, a deuterated analog of the antihistamine and antiemetic drug Cyclizine. The information presented herein is based on publicly available data from various suppliers and standardized analytical methodologies.

Data Presentation: Comparison of this compound Specifications

The selection of a suitable this compound source often depends on key quality attributes that can influence experimental outcomes. While a comprehensive head-to-head study is not publicly available, a comparison of typical product specifications from various suppliers provides valuable insights. The following table summarizes these key parameters.

FeatureSupplier A (e.g., Clearsynth)Supplier B (e.g., Daicel Pharma)Supplier C (Representative)
Chemical Purity (by HPLC) >98%[1]Information available in Certificate of Analysis (CoA)[2]Typically ≥95%
Isotopic Purity/Enrichment Not explicitly stated on product pageInformation available in CoA[2]Generally expected to be >98%
Form PowderSolidPowder
Storage Conditions Refrigerator (2-8°C) for long-term storage[1]Not explicitly statedTypically stored at 2-8°C
Provided Documentation Certificate of Analysis (CoA) available[1]Comprehensive Certificate of Analysis (CoA) with characterization data (1H NMR, 13C NMR, IR, MASS, and HPLC purity)[2]Certificate of Analysis (CoA)

Mandatory Visualization

Cyclizine's Mechanism of Action: Histamine H1 Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates Cyclizine This compound (Antagonist) Cyclizine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) PKC->Cellular_Response Leads to QC_Workflow cluster_analysis Analytical Testing start Receive this compound from Supplier visual_inspection Visual Inspection (Appearance, Packaging) start->visual_inspection sample_prep Sample Preparation (Dissolution in appropriate solvent) visual_inspection->sample_prep hplc Purity Analysis (HPLC-UV) sample_prep->hplc ms Identity & Isotopic Enrichment (Mass Spectrometry) sample_prep->ms nmr Structure & Isotopic Enrichment (NMR Spectroscopy) sample_prep->nmr data_review Data Review and Comparison to Specifications (CoA) hplc->data_review ms->data_review nmr->data_review decision Pass / Fail? data_review->decision release Release for Use in Assays decision->release Pass reject Reject and Contact Supplier decision->reject Fail

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclizine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cyclizine-d3, a deuterated form of the antihistamine Cyclizine, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Hazard Profile and Safety Precautions

Cyclizine and its deuterated forms are classified as hazardous materials. Safety Data Sheets (SDS) indicate that Cyclizine hydrochloride is toxic if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation[1].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[3][4]. The following protocol outlines the necessary steps for its safe disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and absorbent paper), as hazardous chemical waste[5][6].

    • Do not mix this compound waste with other incompatible waste streams. It is crucial to segregate waste to prevent dangerous chemical reactions[7][8]. For instance, avoid mixing it with strong oxidizing agents[1][2].

  • Containerization:

    • Select a waste container that is in good condition, free of leaks, and compatible with the chemical nature of this compound[9][10]. Plastic containers are often preferred for their durability[11].

    • The container must have a secure, leak-proof screw-on cap to prevent spills[10].

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department[4][7].

    • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation[4]. Clearly mark the associated hazards (e.g., "Toxic")[4]. Accurate labeling is critical for safe handling and disposal by EHS personnel[11].

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[8][11].

    • The SAA should be a secondary containment system, such as a tray or bin, capable of holding the entire volume of the container in case of a leak[3][10].

    • Ensure the waste is stored away from heat sources and incompatible chemicals[1].

  • Request for Pickup:

    • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a request for waste pickup to your EHS department[11][12].

    • Do not transport the hazardous waste yourself. Trained EHS professionals will collect the waste for final disposal at an approved hazardous waste facility[6].

Quantitative Data Summary

For laboratory safety and compliance, it is essential to adhere to the established limits for hazardous waste accumulation.

ParameterGuidelineSource
Maximum Accumulation Volume 55 gallons per Satellite Accumulation Area[11]
Maximum Accumulation for Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid[11]
Secondary Containment Capacity Must be able to hold 110% of the volume of the primary container(s)[10]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Cyclizine_Disposal_Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate containerize Select & Use Appropriate Waste Container segregate->containerize label Label with 'Hazardous Waste' Tag (Chemical Name, Date, Hazards) containerize->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store check_full Is Container Full or Max Time Reached? store->check_full request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No ehs_collect EHS Collects Waste for Approved Disposal request_pickup->ehs_collect end End: Proper Disposal Complete ehs_collect->end

This compound Disposal Workflow

Spill Management

In the event of a this compound spill, it should be treated as a hazardous material incident. Small spills can be managed by laboratory personnel using a chemical spill kit. The spilled material and all cleanup debris (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste[5][6]. For large spills, evacuate the area and contact your institution's EHS department immediately[5].

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact.

References

Essential Safety and Logistical Information for Handling Cyclizine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Cyclizine-d3 in a laboratory setting. Adherence to these procedures is essential to mitigate risks and ensure a safe research environment for all personnel. Cyclizine is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound:

  • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For activities with a high risk of aerosol generation, a full-face air-purifying respirator is recommended.

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are required.[5] A face shield should be worn in addition to goggles when there is a splash hazard.[5][6]

  • Skin and Body Protection : A flame-resistant lab coat is required.[5] Disposable gowns with tight-fitting cuffs are also recommended and should be changed every two to three hours or immediately after a spill.[7] Full-body "bunny suit" coveralls offer head-to-toe protection.[7]

  • Hand Protection : Wear two pairs of powder-free, chemical-resistant gloves.[8] The outer gloves should be heavy-duty and chemically resistant, while the inner gloves can be a flexible laminate type.[5] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[8]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Cyclizine. This data underscores the compound's potency and the need for careful handling.

Route of AdministrationSpeciesDose (LD50)Reference
OralMouse165 mg/kg[3]
IntraperitonealMouse58 mg/kg[3]

Standard Operating Procedure for Handling this compound

This section outlines the step-by-step methodology for safely handling this compound in a research laboratory.

Engineering Controls and Preparation
  • Designated Area : All work with this compound must be conducted in a designated area within a chemical fume hood or a glove box to minimize inhalation exposure.[4]

  • Ventilation : Ensure adequate ventilation in the laboratory, especially in confined areas.[4] The designated fume hood should have a certified face velocity.

  • Pre-use Inspection : Before starting any work, inspect all PPE for integrity. Ensure that the fume hood is functioning correctly and that all necessary safety equipment (spill kit, emergency shower, eyewash station) is accessible.

Handling and Experimental Workflow
  • Weighing : To minimize aerosolization, weigh the compound in a containment balance enclosure or a fume hood. Use anti-static weighing boats.

  • Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Personal Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[4]

  • Clothing : Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4]

Spill Management and First Aid
  • In Case of a Spill :

    • Evacuate personnel from the immediate area.[4]

    • Wear appropriate PPE before cleaning the spill.

    • Cover the spill with an absorbent material.

    • Collect the absorbed material into a suitable container for disposal.[1]

    • Clean the spill area thoroughly.[1]

  • First Aid Measures :

    • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9]

    • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]

    • In Case of Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4]

    • If Swallowed : Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization : Cyclizine waste is considered hazardous pharmaceutical waste.[10][11]

  • Containerization :

    • Solid Waste : All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container. A purple-lidded container is typically used for cytotoxic and cytostatic waste.[10]

    • Liquid Waste : Unused solutions of this compound should be collected in a labeled, sealed, and non-reactive hazardous waste container.

  • Disposal Method : The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[1] Do not empty into drains.[12] Dispose of contents and container at a hazardous or special waste collection point in accordance with local, state, and federal regulations.[4][12]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng weigh Weigh Compound in Containment Enclosure prep_eng->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe spill Spill Occurs spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Personnel Exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.